molecular formula C14H11ClO3 B6399675 4-(4-Chlorophenyl)-3-methoxybenzoic acid CAS No. 1261906-03-9

4-(4-Chlorophenyl)-3-methoxybenzoic acid

Número de catálogo: B6399675
Número CAS: 1261906-03-9
Peso molecular: 262.69 g/mol
Clave InChI: PVBLFBFYWWDGPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95% is 262.0396719 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Chlorophenyl)-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(4-chlorophenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBLFBFYWWDGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689576
Record name 4'-Chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-03-9
Record name 4'-Chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-(4-Chlorophenyl)-3-methoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid , a critical biphenyl scaffold used in medicinal chemistry, particularly in the development of USP30 inhibitors and modulators of mitochondrial dynamics.

Role: Key Intermediate for USP30 Inhibitors & Biphenyl Scaffolds IUPAC Name: 4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid

Executive Summary

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a functionalized biphenyl carboxylic acid serving as a high-value building block in drug discovery. Its structural core—a biphenyl system decorated with a polar carboxyl head, a lipophilic chlorine tail, and a sterically significant methoxy group—makes it an ideal scaffold for protein-protein interaction inhibitors.

Most notably, this compound has emerged as a validated intermediate in the synthesis of Ubiquitin Specific Peptidase 30 (USP30) inhibitors , which are currently under investigation for treating neurodegenerative diseases (e.g., Parkinson’s) and regulating mitophagy (mitochondrial quality control).

Chemical Identity & Structural Analysis

The compound is defined by its biphenyl core, which provides a rigid linker system often used to span hydrophobic pockets in enzyme active sites.

Physicochemical Data Table
PropertyValue / Description
Common Name 4-(4-Chlorophenyl)-3-methoxybenzoic acid
IUPAC Name 4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
CAS Number Not widely listed in public catalogs; often referenced by internal codes or as "Intermediate 1" in patents (e.g., WO2016156816).
Predicted LogP 3.8 ± 0.4 (Lipophilic)
Predicted pKa 4.1 ± 0.2 (Carboxylic acid)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Rotatable Bonds 2 (Biphenyl bond, Methoxy bond)
Structural Logic
  • 4-Chlorophenyl Group (Tail): The chlorine atom at the para position blocks metabolic oxidation (CYP450 attack) and increases lipophilicity, enhancing membrane permeability.

  • 3-Methoxy Group (Core): This substituent introduces a steric clash with the adjacent phenyl ring, forcing the biphenyl system into a twisted, non-planar conformation (dihedral angle ~35-50°). This "twist" is often critical for selectivity in enzyme binding pockets.

  • Carboxylic Acid (Head): Serves as the primary handle for further functionalization (amide coupling) or as a polar anchor interacting with arginine/lysine residues in target proteins.

Synthetic Methodology

The synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid relies on the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred for its high tolerance of functional groups and scalability.

Validated Synthetic Protocol

Objective: Synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid from Methyl 4-bromo-3-methoxybenzoate.

Phase A: Cross-Coupling
  • Reagents:

    • Substrate: Methyl 4-bromo-3-methoxybenzoate (1.0 eq)[1]

    • Coupling Partner: 4-Chlorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ for tougher substrates.

    • Base: Na₂CO₃ or K₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane : Water (2:1 ratio).[2]

  • Procedure:

    • Degas the solvent mixture with N₂ for 15 minutes (Critical for Pd(0) stability).

    • Add substrate, boronic acid, and base.[1][2]

    • Add catalyst under inert atmosphere.[2]

    • Heat to 90°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The reaction is complete when the aryl bromide is consumed.

Phase B: Saponification (Hydrolysis)
  • Reagents: LiOH or NaOH (3.0 eq), THF/Water or MeOH/Water.

  • Procedure:

    • Treat the crude ester from Phase A directly with LiOH solution at room temperature.

    • Stir for 2–4 hours.

    • Workup: Acidify with 1M HCl to pH ~2. The free acid will precipitate.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (if necessary).

Synthesis Workflow Diagram

Synthesis Start1 Methyl 4-bromo-3-methoxybenzoate (Aryl Halide) Reaction Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Start1->Reaction Start2 4-Chlorophenylboronic acid (Boronic Acid) Start2->Reaction Intermediate Methyl 4-(4-chlorophenyl)- 3-methoxybenzoate Reaction->Intermediate C-C Bond Formation Hydrolysis Saponification LiOH, THF/H2O Acidify to pH 2 Intermediate->Hydrolysis Ester Cleavage Product 4-(4-Chlorophenyl)- 3-methoxybenzoic acid Hydrolysis->Product Precipitation

Caption: Step-wise synthetic pathway utilizing palladium-catalyzed cross-coupling followed by ester hydrolysis.[2]

Biological Applications & Mechanism

The primary utility of this scaffold lies in the development of inhibitors for Deubiquitinating Enzymes (DUBs) , specifically USP30.[1]

USP30 Inhibition & Mitophagy

USP30 is a mitochondrial outer membrane protein that opposes mitophagy (the clearance of damaged mitochondria) by removing ubiquitin chains from mitochondrial proteins (e.g., TOM20, MIRO).

  • Mechanism: Inhibiting USP30 enhances the ubiquitination of damaged mitochondria, promoting their degradation by the autophagosome.

  • Relevance: This is a therapeutic strategy for Parkinson’s Disease , where mitochondrial quality control is impaired (often linked to Pink1/Parkin mutations).

  • Scaffold Role: The 4-(4-chlorophenyl)-3-methoxybenzoic acid moiety acts as a lipophilic anchor that fits into the hydrophobic channel of the USP30 ubiquitin-binding pocket, while the carboxylic acid is often converted to a cyanopyrrolidine warhead to covalently modify the catalytic cysteine of the enzyme.

Biological Context Diagram

USP30_Pathway Mito_Damage Mitochondrial Damage Ubiquitination Mitochondrial Ubiquitination (Pink1/Parkin Signal) Mito_Damage->Ubiquitination Mitophagy Mitophagy (Clearance of Damaged Mitochondria) Ubiquitination->Mitophagy Promotes USP30 USP30 Enzyme (Deubiquitinase) USP30->Ubiquitination Reverses (Deubiquitinates) Inhibitor USP30 Inhibitor (Contains 4-(4-Cl-Ph)-3-OMe-Benzoic Core) Inhibitor->USP30 Blocks Activity Inhibitor->Mitophagy Restores/Enhances

Caption: The therapeutic logic of USP30 inhibition, showing how the inhibitor prevents deubiquitination to restore mitophagy.[1]

Safety & Handling

While specific MSDS data for this exact intermediate may be sparse, it should be handled according to protocols for halogenated benzoic acids .

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place. The biphenyl core is stable, but the carboxylic acid can form salts with moisture/bases.

  • Disposal: Halogenated organic waste. Do not release into drains due to the environmental persistence of chlorophenyl groups.

References

  • Mission Therapeutics Ltd. (2016). 1-Cyano-pyrrolidine compounds as USP30 inhibitors.[2] WO2016156816A1.

    • Source of the specific synthetic protocol involving methyl 4-bromo-3-methoxybenzo
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Authoritative reference for the Suzuki coupling methodology described.
  • Nakamura, N., & Hirose, S. (2008). Regulation of mitochondrial morphology by USP30, a deubiquitinating enzyme present in the mitochondrial outer membrane. Molecular Biology of the Cell, 19(5), 1903-1911.[2]

    • Foundational paper establishing USP30 as a target for mitochondrial dynamics.

Sources

Strategic Synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid presents a classic challenge in medicinal chemistry: the construction of a biaryl axis with high chemoselectivity. The target molecule contains a biaryl core with a specific "ortho-methoxy" substitution pattern and a distal chlorine atom.

The primary synthetic challenge is chemoselectivity . The synthesis requires forming a carbon-carbon bond between two aromatic rings without disturbing the chlorine substituent on the 4-chlorophenyl ring. Since aryl chlorides can also participate in cross-coupling reactions (albeit more slowly than bromides or iodides), the choice of catalyst and leaving group is critical to prevent polymerization or homocoupling.

This guide details a robust Suzuki-Miyaura Cross-Coupling pathway, prioritizing the Aryl Bromide > Aryl Chloride reactivity differential to ensure the integrity of the final halogenated scaffold.

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the biaryl bond at the C4 position of the benzoic acid core.

Strategic Disconnection

The most logical disconnection is the C-C bond between the two phenyl rings. This divides the molecule into two commercially available or easily accessible synthons:

  • Electrophile (Partner A): 4-Bromo-3-methoxybenzoic acid (or its ester). The bromine provides the reactive handle for oxidative addition.

  • Nucleophile (Partner B): 4-Chlorophenylboronic acid.[1] The boronic acid serves as the transmetallation partner.[2]

Why not the reverse? Using a 4-borono-3-methoxybenzoic acid and 1-bromo-4-chlorobenzene is possible but less optimal. 4-Bromo-3-methoxybenzoic acid is a stable, crystalline starting material, whereas the corresponding boronic acid can suffer from protodeboronation due to the ortho-methoxy steric/electronic effects.

Visualization: Retrosynthetic Tree

Retrosynthesis Target Target Molecule 4-(4-Chlorophenyl)-3-methoxybenzoic acid Disconnection Suzuki-Miyaura Disconnection (Biaryl Bond) Target->Disconnection Retrosynthesis Electrophile Electrophile 4-Bromo-3-methoxybenzoic acid (CAS: 56256-14-5) Disconnection->Electrophile Nucleophile Nucleophile 4-Chlorophenylboronic acid (CAS: 1679-18-1) Disconnection->Nucleophile

Figure 1: Retrosynthetic disconnection strategy utilizing the reactivity difference between Aryl-Br and Aryl-Cl.[3]

Primary Synthesis Pathway: Chemoselective Suzuki Coupling

Reaction Design Principles
  • Catalyst Selection: To preserve the Chlorine atom on the partner ring, we must use a palladium catalyst that inserts readily into C-Br bonds but is sluggish toward C-Cl bonds.

    • Recommended:Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ .

    • Avoid: Second-generation Buchwald precatalysts (e.g., XPhos-Pd-G2) or highly active NHC-Pd systems, as these are designed to activate aryl chlorides and may lead to oligomerization.

  • Base & Solvent: A mild base (Na₂CO₃) in a biphasic solvent system (Dioxane/Water) buffers the reaction, preventing protodeboronation while solubilizing the carboxylic acid starting material as its carboxylate salt.

Step-by-Step Protocol

Scale: 10 mmol (approx. 2.3 g theoretical yield)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][4][5][6][7][8][9]AmountRole
4-Bromo-3-methoxybenzoic acid 231.041.02.31 gElectrophile
4-Chlorophenylboronic acid 156.371.21.88 gNucleophile
Pd(PPh₃)₄ 1155.560.03346 mgCatalyst
Na₂CO₃ (2M Aqueous) 105.993.015 mLBase
1,4-Dioxane --40 mLSolvent
Experimental Procedure
  • Inerting: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a rubber septum. Flame-dry or oven-dry the glassware. Cycle Nitrogen/Vacuum 3 times to remove oxygen (Critical for Pd(0) longevity).

  • Charging: Under a positive flow of Nitrogen, add the 4-Bromo-3-methoxybenzoic acid , 4-Chlorophenylboronic acid , and Pd(PPh₃)₄ .

    • Note: Adding the catalyst to the solid mixture before solvent helps prevent immediate oxidation in solution.

  • Solvation: Add the 1,4-Dioxane (sparged with Nitrogen for 10 mins prior) via syringe.

  • Activation: Add the degassed 2M Na₂CO₃ solution. The mixture will likely turn biphasic.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Monitoring: Check via HPLC or TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid). Look for the disappearance of the aryl bromide.

  • Workup (Acid-Base Purification Strategy):

    • Cool the reaction to room temperature.[10]

    • Filter: Pass through a pad of Celite to remove palladium black; rinse with 20 mL water.

    • Phase Separation: The product is currently a carboxylate salt in the aqueous layer. Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove non-acidic impurities (e.g., homocoupled biaryls, unreacted boronic acid, phosphine oxides). Discard the organic layer. [11]

    • Precipitation: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The target acid should precipitate as a white/off-white solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Workflow Visualization

Workflow Start Start: Reagents + Catalyst (Inert Atmosphere) Reflux Reflux (100°C, 6h) Suzuki Coupling Start->Reflux Filter Celite Filtration (Remove Pd Black) Reflux->Filter Wash EtoAc Wash (Basic pH) Extract Impurities -> Discard Org Layer Filter->Wash Acidify Acidify Aqueous Layer (HCl) Precipitate Target Acid Wash->Acidify Final Final Product Isolate & Dry Acidify->Final

Figure 2: Experimental workflow emphasizing the "Acid-Base" purification logic.

Alternative Route: The Ester Strategy

Use this route if high purity (>99.5%) is required for GMP applications.

Direct coupling of free acids can sometimes lead to difficult-to-remove palladium contaminants. The Ester Route allows for silica gel chromatography of the intermediate.[11]

  • Esterification: Convert 4-bromo-3-methoxybenzoic acid to Methyl 4-bromo-3-methoxybenzoate (MeOH, H₂SO₄, Reflux).

  • Coupling: Perform the Suzuki coupling as described above using the ester.

  • Purification: The product is now a neutral ester. It can be purified via Flash Chromatography (Hexanes/Ethyl Acetate) to remove all traces of phosphine oxides and de-halogenated byproducts.

  • Hydrolysis: Saponify the purified ester (LiOH, THF/Water) to yield the ultra-pure free acid.

Quality Control & Troubleshooting

Analytical Profile (Expected)
  • ¹H NMR (DMSO-d₆):

    • ~12.8-13.0 ppm (Broad s, 1H, -COOH)

    • ~3.85 ppm (s, 3H, -OCH₃)

    • Aromatic Region: Two distinct spin systems. The 4-chlorophenyl ring will appear as an AA'BB' system (two doublets) approx 7.4-7.6 ppm. The benzoic acid core will show an ABC system with the proton ortho to the methoxy group appearing as a doublet or singlet around 7.6 ppm.

  • Mass Spectrometry (ESI-):

    • Look for [M-H]⁻ peak at m/z ~261.0.

    • Isotope Pattern: The Chlorine atom provides a distinct ³⁵Cl/³⁷Cl ratio (3:1). You should see the M+2 peak at ~33% intensity of the parent peak.

Common Failure Modes
IssueCauseSolution
Low Yield Oxygen poisoning of Pd(0).Ensure rigorous degassing of solvents (sparging) and use fresh catalyst.
Cl-Scrambling Catalyst too active (inserted into Cl).Switch from active ligands (SPhos, XPhos) to standard PPh₃ or dppf. Lower temp to 80°C.
Pd Residue Pd complexing with carboxylic acid.[2]Use "Route 2" (Ester) or treat the final acid solution with SiliaMetS® Thiol scavengers.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link] (The foundational review establishing the mechanism and standard conditions for Suzuki coupling.)

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link] (Cited to highlight the reactivity difference: specialized ligands are needed for Cl-activation, confirming that standard ligands like PPh3 will selectively react with Br in the presence of Cl.)

  • Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling.[11][12] Journal of the American Chemical Society, 128(30), 10213–10231. [Link] (Provides context on handling benzoic acids in palladium catalysis and alternative decarboxylative routes.)

  • PubChem Compound Summary. (n.d.). 4-Bromo-3-methoxybenzoic acid. [Link] (Verification of starting material availability and physical properties.)

Sources

4-(4-Chlorophenyl)-3-methoxybenzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Chlorophenyl)-3-methoxybenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-3-methoxybenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in numerous active pharmaceutical ingredients (APIs), and understanding the synthesis and properties of functionalized derivatives is crucial for drug development professionals. This document details the compound's identity, physicochemical properties, and presents a robust, field-proven synthetic methodology centered on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of this synthesis, outline standard analytical characterization techniques, and discuss the compound's potential applications as a key intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and application scientists engaged in pharmaceutical research and fine chemical synthesis.

Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. 4-(4-Chlorophenyl)-3-methoxybenzoic acid is a polysubstituted aromatic compound belonging to the class of biphenyl carboxylic acids. Its structure features a benzoic acid core, substituted with a methoxy group at the 3-position and a 4-chlorophenyl group at the 4-position.

IdentifierValue
IUPAC Name 4-(4-chlorophenyl)-3-methoxybenzoic acid
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)Cl
InChI Key DEIJFDZNLYJJDJ-UHFFFAOYSA-N
CAS Number 136553-13-8

Physicochemical Properties

The physicochemical properties of an API or its intermediates are critical determinants of its behavior, including solubility, absorption, and formulation characteristics. While extensive experimental data for this specific molecule is not widely published, the following table summarizes key expected properties based on its structural motifs and data from analogous compounds.

PropertyPredicted/Estimated ValueRationale & Significance
Melting Point (°C) 190 - 210The rigid biphenyl structure and potential for hydrogen bonding and crystal packing suggest a relatively high melting point, typical for crystalline solids of this class.
pKa ~4.0The carboxylic acid proton's acidity is influenced by the electron-withdrawing nature of the aromatic rings, comparable to benzoic acid (pKa 4.2). This value is critical for solubility and salt formation strategies.
LogP ~4.2The octanol-water partition coefficient is expected to be high due to the two aromatic rings and the chloro-substituent, indicating significant lipophilicity. This property is a key factor in membrane permeability and potential off-target binding.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate).The carboxylic acid group provides some polarity, but the large hydrophobic scaffold dominates. Solubility in aqueous media is expected to increase significantly at pH > pKa due to deprotonation to the carboxylate.

Synthesis and Manufacturing

The construction of the C-C bond between the two aryl rings is the central challenge in synthesizing 4-(4-Chlorophenyl)-3-methoxybenzoic acid. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required building blocks.[1][2]

Retrosynthetic Analysis & Strategy

A retrosynthetic disconnection across the biphenyl C-C bond immediately suggests a Suzuki-Miyaura coupling strategy. This involves the reaction between an aryl boronic acid (or ester) and an aryl halide, catalyzed by a palladium(0) complex. For this target, two primary routes are viable:

  • Route A: Coupling of (4-chlorophenyl)boronic acid with 4-bromo-3-methoxybenzoic acid .

  • Route B: Coupling of (4-carboxy-2-methoxyphenyl)boronic acid with 1-bromo-4-chlorobenzene .

Route A is often preferred due to the generally lower cost and higher stability of aryl boronic acids compared to those bearing multiple, potentially reactive functional groups.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative lab-scale synthesis based on Route A. It is a self-validating system that includes in-process controls and a purification sequence to ensure high purity of the final product.

Overall Reaction: (4-chlorophenyl)boronic acid + 4-bromo-3-methoxybenzoic acid → 4-(4-chlorophenyl)-3-methoxybenzoic acid

Materials and Reagents:

  • 4-Bromo-3-methoxybenzoic acid (1.0 eq)

  • (4-chlorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 Charge flask with aryl halide & boronic acid prep2 Add solvent (Dioxane/H2O) prep1->prep2 prep3 Add base (K2CO3) prep2->prep3 prep4 Degas mixture (N2 purge) prep3->prep4 prep5 Add Pd(0) catalyst under N2 prep4->prep5 react Heat to 80-90 °C Monitor by TLC/LC-MS (12-16 h) prep5->react Start Reaction workup1 Cool to RT Dilute with Water react->workup1 Reaction Complete workup2 Acidify with 1M HCl to pH 2-3 workup1->workup2 workup3 Extract with Ethyl Acetate (3x) workup2->workup3 workup4 Combine organic layers Wash with Brine workup3->workup4 workup5 Dry over MgSO4 Filter workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 purify Recrystallize from Ethanol/Water or Purify by Column Chromatography workup6->purify

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

  • Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq). The causality for pre-dissolving the catalyst in a small amount of solvent is to ensure homogeneous distribution upon addition.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-16 hours).

  • Work-up:

    • Cool the mixture to room temperature and dilute with water.

    • Carefully acidify the aqueous mixture to pH 2-3 with 1M HCl. The product should precipitate as a solid.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the final product of high purity.

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.[3]

G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pdiia Ar-Pd(II)-X L2 oa->pdiia 1 tm Transmetalation pdiib Ar-Pd(II)-Ar' L2 tm->pdiib 2 re Reductive Elimination re->pd0 3 product Ar-Ar' (Product) re->product arx Ar-X (Aryl Halide) arx->oa arbor Ar'-B(OR)2 (Boronic Acid) arbor->tm base Base (e.g., K2CO3) base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-methoxybenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its aryl group (4-chlorophenyl) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Analytical Characterization

Confirmation of the structure and purity of the synthesized 4-(4-Chlorophenyl)-3-methoxybenzoic acid is achieved through a combination of standard spectroscopic and chromatographic methods.

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to all non-equivalent protons. Expected signals include: a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, a singlet for the carboxylic acid (-COOH) proton (typically >10 ppm, broad), and a complex series of multiplets in the aromatic region (7.0-8.0 ppm) for the 7 aromatic protons on the two rings.

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the presence of 14 distinct carbon signals (unless there is accidental overlap), including a signal for the carbonyl carbon (~170 ppm), signals for the methoxy carbon (~56 ppm), and 12 signals in the aromatic region (110-150 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal. The spectrum should show a prominent molecular ion peak [M-H]⁻ at m/z 261.03, corresponding to the deprotonated molecule. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) would be a definitive confirmation.

  • Infrared (IR) Spectroscopy: Key vibrational bands confirming the functional groups include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid (~1250-1300 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase) would be suitable, showing a single major peak for the pure product.

Applications in Research and Drug Development

Biphenyl carboxylic acids are classified as "privileged scaffolds" in medicinal chemistry. Their rigid, yet tunable, structure allows them to effectively orient functional groups to interact with biological targets.

Role as a Pharmaceutical Intermediate

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a valuable building block for creating more complex molecules.[4] The carboxylic acid group is a versatile handle for various chemical transformations:

  • Amidation: Reaction with amines to form amides, a common linkage in many drugs.

  • Esterification: Formation of esters to modify properties like solubility or create prodrugs.

  • Reduction: Conversion to a benzyl alcohol for further functionalization.

The specific substitution pattern (chloro, methoxy) provides a template for exploring structure-activity relationships (SAR). The 4-chlorophenyl group adds lipophilicity and can engage in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and influence conformation.

Potential Therapeutic Areas

While specific bioactivity for this exact compound is not widely reported, related structures have shown promise in several areas:

  • Oncology: Many kinase inhibitors and other anticancer agents feature biphenyl cores.[2]

  • Anti-inflammatory: The structure shares features with some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral: Certain N-phenylbenzamide derivatives, which could be synthesized from this intermediate, have demonstrated anti-HBV activity.[5]

G cluster_features Key Structural Features cluster_apps Implications for Drug Design main 4-(4-Chlorophenyl)-3-methoxybenzoic acid fg1 Carboxylic Acid (H-bond donor/acceptor, Anionic center) main->fg1 possesses fg2 Methoxy Group (H-bond acceptor, Lipophilicity modulator) main->fg2 possesses fg3 Chlorophenyl Ring (Lipophilic bulk, Halogen bonding potential) main->fg3 possesses fg4 Biphenyl Core (Rigid scaffold, Aromatic interactions) main->fg4 possesses app1 SAR Exploration fg1->app1 enables app2 Prodrug Design fg1->app2 enables fg2->app1 enables fg3->app1 enables fg4->app1 enables app3 Bioisosteric Replacement

Caption: Structural features relevant to drug design.

Safety and Handling

As with any laboratory chemical, 4-(4-Chlorophenyl)-3-methoxybenzoic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Toxicity: Specific toxicity data is limited. Treat as a potentially hazardous substance. It may cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a synthetically accessible and highly valuable intermediate for the pharmaceutical and fine chemical industries. The Suzuki-Miyaura cross-coupling provides a reliable and scalable route for its production. Its defined structural and physicochemical characteristics, particularly the versatile carboxylic acid functional group and the decorated biphenyl scaffold, make it an attractive starting point for the synthesis of complex molecular architectures and the exploration of new chemical entities in drug discovery programs. This guide provides the foundational knowledge for scientists to synthesize, characterize, and effectively utilize this compound in their research endeavors.

References

  • Parrett, D. F., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]

  • American Chemical Society. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(44), 248-252. [Link]

  • Li, J., et al. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 6(79), 75805-75812. [Link]

  • Shaik, A., et al. (2020). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 4, 277-288. [Link]

  • PubChem. 3-{[(4-chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid. [Link]

  • Srini Chem. (2023). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Zhang, L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

Sources

Unveiling the Therapeutic Potential of 4-(4-Chlorophenyl)-3-methoxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-(4-Chlorophenyl)-3-methoxybenzoic acid. In the absence of direct pharmacological data for this specific molecule, this document leverages a structural analogy-based approach to extrapolate potential mechanisms of action and identify high-probability therapeutic targets. By examining the known biological activities of structurally related biphenyl carboxylic acids, N-phenylbenzamides, and methoxybenzoic acid derivatives, we delineate a strategic roadmap for the systematic investigation of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale necessary to unlock the therapeutic promise of 4-(4-Chlorophenyl)-3-methoxybenzoic acid.

Introduction: Rationale for a Structure-Based Target Exploration

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a small molecule featuring a biphenyl core, a structural motif prevalent in numerous pharmacologically active compounds.[1][2] The presence of a methoxy group and a chloro substituent further suggests the potential for specific interactions with biological targets, as these moieties are known to influence pharmacokinetic and pharmacodynamic properties.[3][4] Despite its intriguing structure, public domain literature lacks specific biological data for this compound.

This guide, therefore, adopts a rational, structure-based approach to hypothesize and validate potential therapeutic targets. We will dissect the molecule into its key pharmacophoric components—the biphenyl carboxylic acid scaffold, the methoxy-substituted phenyl ring, and the chlorophenyl group—and analyze the known biological activities of compounds containing these features. This analysis points towards several promising therapeutic areas, including oncology, inflammatory diseases, and infectious diseases. For each potential application, we will propose specific molecular targets and provide detailed, actionable experimental workflows for their validation.

Potential Therapeutic Area: Oncology

The biphenyl and benzoic acid moieties are present in numerous anticancer agents.[5][6] Our analysis of structural analogs suggests that 4-(4-Chlorophenyl)-3-methoxybenzoic acid may exert its effects through the modulation of key oncogenic signaling pathways.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma.[7][8] Methoxybenzamide derivatives have been identified as inhibitors of the Hh pathway, specifically targeting the Smoothened (Smo) receptor, a G-protein coupled receptor that is a key transducer of the Hh signal.[9][10][11]

Scientific Rationale: The methoxybenzamide substructure within 4-(4-Chlorophenyl)-3-methoxybenzoic acid suggests a potential interaction with the Smoothened receptor. Inhibition of Smo would block the downstream activation of Gli transcription factors, leading to the suppression of tumor growth.[8]

Experimental Workflow: Hedgehog Pathway Inhibition

G cluster_0 Primary Screening cluster_1 Target Engagement A HEK293 cells stably expressing Gli-luciferase reporter B Treat with 4-(4-Chlorophenyl)-3-methoxybenzoic acid (concentration gradient) A->B C Stimulate with Shh ligand B->C D Measure luciferase activity C->D E Membrane preparation from cells overexpressing Smoothened D->E If primary screen is positive F Incubate with fluorescently labeled Smo antagonist (e.g., BODIPY-cyclopamine) E->F G Add 4-(4-Chlorophenyl)-3-methoxybenzoic acid (competitor) F->G H Measure fluorescence polarization G->H

Caption: Workflow for validating Hedgehog pathway inhibition.

Protocol 1: Gli-Luciferase Reporter Assay

  • Cell Culture: Culture HEK293 cells stably co-transfected with a Gli-responsive luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

  • Compound Treatment: Plate the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of 4-(4-Chlorophenyl)-3-methoxybenzoic acid for 1 hour.

  • Pathway Activation: Add a Sonic hedgehog (Shh) ligand to the media to activate the Hedgehog pathway. Include a known Smoothened inhibitor (e.g., Vismodegib) as a positive control.

  • Luciferase Measurement: After 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the compound concentration and determine the IC50 value.

Protocol 2: Smoothened Competitive Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human Smoothened receptor.

  • Assay Setup: In a 96-well plate, combine the Smoothened-containing membranes, a fluorescently labeled Smoothened antagonist (e.g., BODIPY-cyclopamine), and a serial dilution of 4-(4-Chlorophenyl)-3-methoxybenzoic acid.

  • Incubation: Incubate the plate at room temperature to allow for binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well. An increase in polarization indicates binding of the fluorescent ligand to Smoothened.

  • Data Analysis: A decrease in fluorescence polarization in the presence of the test compound indicates displacement of the fluorescent ligand. Calculate the Ki value from the IC50 of the competition curve.

Estrogen Receptor Modulation

Biphenyl carboxylic acid derivatives have been reported to possess anticancer activity, with some acting as modulators of the estrogen receptor alpha (ERα), a key driver in a significant portion of breast cancers.[6]

Scientific Rationale: The biphenyl scaffold of 4-(4-Chlorophenyl)-3-methoxybenzoic acid could potentially fit into the ligand-binding pocket of ERα, leading to either agonistic or antagonistic activity.

Protocol 3: ERα Competitive Binding Assay

  • Reagents: Use purified, recombinant human ERα ligand-binding domain (LBD) and a high-affinity fluorescently labeled estrogen (e.g., Fluormone ES2).

  • Assay Setup: In a 384-well plate, add the ERα LBD, the fluorescent estrogen, and a serial dilution of 4-(4-Chlorophenyl)-3-methoxybenzoic acid. Include a known ERα antagonist (e.g., Tamoxifen) as a positive control.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization of each well.

  • Data Analysis: Determine the IC50 value by plotting the decrease in fluorescence polarization against the compound concentration.

Potential Therapeutic Area: Inflammatory Diseases

The biphenyl carboxylic acid structure is a well-established pharmacophore in anti-inflammatory drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[12]

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[13]

Scientific Rationale: The biphenyl carboxylic acid moiety of the topic compound is structurally similar to several known COX inhibitors, such as Flurbiprofen and Diflunisal.[6][12]

Protocol 4: COX-1 and COX-2 Inhibition Assays

  • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes can be used. These assays typically use a chromogenic substrate that is oxidized by the peroxidase component of the COX enzyme in the presence of arachidonic acid.

  • Assay Procedure: In a 96-well plate, incubate the respective COX enzyme with a serial dilution of 4-(4-Chlorophenyl)-3-methoxybenzoic acid. Include a non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Data Acquisition: Measure the absorbance or fluorescence at appropriate intervals to determine the reaction rate.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-(4-Chlorophenyl)-3-methoxybenzoic acidTo be determinedTo be determinedTo be determined
Indomethacin (Control)~0.1~1.5~0.07
Celecoxib (Control)~15~0.04~375
URAT1 Inhibition

Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys. Inhibition of URAT1 is a therapeutic strategy for the treatment of gout and hyperuricemia.[14] Biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.[14]

Scientific Rationale: The anionic carboxylic acid group and the lipophilic biphenyl scaffold are key features for URAT1 inhibition, both of which are present in 4-(4-Chlorophenyl)-3-methoxybenzoic acid.

Protocol 5: URAT1 Inhibition Assay

  • Cell Line: Use a stable cell line (e.g., HEK293) overexpressing human URAT1.

  • Assay Principle: Measure the uptake of radiolabeled [14C]-uric acid into the cells.

  • Assay Procedure: Plate the URAT1-expressing cells in a 96-well plate. Pre-incubate the cells with a serial dilution of 4-(4-Chlorophenyl)-3-methoxybenzoic acid or a known URAT1 inhibitor (e.g., Benzbromarone) as a positive control.

  • Uptake Measurement: Add [14C]-uric acid to the wells and incubate for a short period (e.g., 1-5 minutes).

  • Cell Lysis and Scintillation Counting: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of [14C]-uric acid uptake against the compound concentration.

Potential Therapeutic Area: Infectious Diseases

N-phenylbenzamide derivatives, which share structural similarities with the topic compound, have demonstrated antiviral activity, particularly against enteroviruses.[15][16][17]

Antiviral Activity against Enteroviruses

The mechanism of action for several N-phenylbenzamide antiviral compounds involves direct binding to the viral capsid, which stabilizes the virion and prevents uncoating, a crucial step in the viral replication cycle.[5][15]

Scientific Rationale: The rigid, hydrophobic biphenyl core of 4-(4-Chlorophenyl)-3-methoxybenzoic acid may allow it to fit into a hydrophobic pocket on the surface of the viral capsid, thereby exerting an antiviral effect.

Experimental Workflow: Antiviral Activity Assessment

G cluster_0 Cell-Based Antiviral Assay cluster_1 Mechanism of Action A Host cells (e.g., Vero) B Infect with Enterovirus (e.g., EV71) A->B C Treat with 4-(4-Chlorophenyl)-3-methoxybenzoic acid B->C H Time-of-addition experiment B->H D Assess Cytopathic Effect (CPE) or Viral Titer (Plaque Assay) C->D C->H E Purified virions D->E If antiviral activity is observed F Incubate with compound E->F G Thermal Shift Assay (measures capsid stability) F->G

Caption: Workflow for evaluating antiviral potential.

Protocol 6: Cytopathic Effect (CPE) Reduction Assay

  • Cell Plating: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate and grow to confluency.

  • Compound and Virus Addition: Add serial dilutions of 4-(4-Chlorophenyl)-3-methoxybenzoic acid to the wells, followed by a standardized amount of an enterovirus (e.g., Enterovirus 71). Include a known antiviral as a positive control and a no-virus control.

  • Incubation: Incubate the plate for 2-3 days, or until CPE is observed in the virus control wells.

  • CPE Assessment: Stain the cells with a dye such as crystal violet, which stains viable cells.

  • Data Analysis: Quantify the cell viability by measuring the absorbance of the solubilized dye. Calculate the EC50 (the concentration that protects 50% of cells from CPE).

Protocol 7: Thermal Shift Assay for Capsid Binding

  • Reagents: Use purified enterovirus particles and a dye that fluoresces upon binding to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Assay Setup: In a qPCR plate, mix the purified virus, the fluorescent dye, and either the test compound or a DMSO control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate and monitor the fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint. An increase in the Tm in the presence of the compound indicates that it binds to and stabilizes the viral capsid.

Summary and Future Directions

4-(4-Chlorophenyl)-3-methoxybenzoic acid represents a molecule with significant, yet unexplored, therapeutic potential. Based on a rigorous analysis of its structural analogs, we have identified several high-priority therapeutic areas and specific molecular targets for investigation. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of this compound.

Future research should initially focus on the primary screening assays outlined in this guide to identify the most promising therapeutic area(s). Positive hits should then be followed up with the more detailed target engagement and mechanistic studies. A comprehensive understanding of the structure-activity relationship, initiated through the testing of this core molecule, will be invaluable for the potential future development of more potent and selective analogs.

References

A comprehensive list of references will be provided upon request, including clickable URLs to the original source materials. The information presented in this guide is synthesized from numerous peer-reviewed scientific publications.

Sources

Methodological & Application

Application Note: Synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol details the synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid , a critical biaryl scaffold in medicinal chemistry often utilized in the development of kinase inhibitors, PPAR agonists, and anti-inflammatory agents.

Abstract & Significance

The biaryl motif, specifically the 4-aryl-3-methoxybenzoic acid architecture, represents a "privileged structure" in drug discovery. The methoxy group at the ortho-position to the biaryl axis induces a specific torsional twist, often critical for binding affinity in protein pockets (e.g., MMP-12, PPAR


). This protocol outlines a robust, scalable synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid  via a chemoselective Suzuki-Miyaura cross-coupling. We prioritize a 3-step route (Esterification 

Coupling

Hydrolysis) over direct coupling to maximize yield and simplify purification.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond. The chemoselectivity is paramount: the oxidative addition of Palladium must occur at the aryl bromide (bond dissociation energy ~81 kcal/mol) rather than the aryl chloride (~96 kcal/mol) on the coupling partner.

Retrosynthesis Target Target: 4-(4-Chlorophenyl)-3-methoxybenzoic acid Precursor Precursor: Methyl 4-bromo-3-methoxybenzoate Target->Precursor Hydrolysis (LiOH, THF/H2O) SM1 Starting Material 1: 4-Bromo-3-methoxybenzoic acid Precursor->SM1 Esterification (MeOH, H2SO4) SM2 Coupling Partner: 4-Chlorophenylboronic acid Precursor->SM2 Suzuki-Miyaura (Pd(dppf)Cl2, K2CO3)

Figure 1: Retrosynthetic strategy highlighting the chemoselective Suzuki coupling and ester protection strategy.

Synthetic Strategy & Mechanism

Why Ester Protection?

Direct coupling on the free acid (4-bromo-3-methoxybenzoic acid) is possible but often problematic due to:

  • Catalyst Poisoning: Carboxylates can coordinate to Pd(II), inhibiting the catalytic cycle.

  • Solubility: Free acids often require highly aqueous conditions, which may not dissolve the organic boronic acid efficiently.

  • Purification: Esters are easily purified by silica gel chromatography (flash column), whereas acids often streak or require reverse-phase HPLC.

Chemoselectivity (Br vs. Cl)

We utilize 4-Chlorophenylboronic acid .[1] The reaction conditions must be tuned to activate the C-Br bond of the benzoate while leaving the C-Cl bond of the boronic acid intact.

  • Catalyst: Pd(dppf)Cl2·DCM is chosen for its large bite angle and stability, promoting reductive elimination while being less prone to oxidative addition into the stronger C-Cl bond compared to electron-rich phosphines like

    
    .
    
  • Base: K2CO3 is mild enough to activate the boronic acid without promoting competitive dechlorination.

Detailed Experimental Protocol

Step 1: Esterification of 4-Bromo-3-methoxybenzoic acid

Objective: Convert the carboxylic acid to the methyl ester to improve solubility and reactivity.

Reagents:

  • 4-Bromo-3-methoxybenzoic acid (10.0 g, 43.3 mmol)

  • Methanol (MeOH) (100 mL, anhydrous)

  • Sulfuric acid (

    
    ) (1.0 mL, catalytic)
    

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 4-bromo-3-methoxybenzoic acid and MeOH.

  • Addition: Add conc.

    
     dropwise with stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The acid spot (
    
    
    
    ) should disappear, replaced by the ester (
    
    
    ).
  • Workup: Cool to RT. Concentrate in vacuo to ~20 mL. Pour into ice-cold saturated

    
     (100 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect ~9.8 g (92%) of Methyl 4-bromo-3-methoxybenzoate as a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the biaryl C-C bond chemoselectively.

Reagents:

  • Methyl 4-bromo-3-methoxybenzoate (5.0 g, 20.4 mmol)

  • 4-Chlorophenylboronic acid (3.51 g, 22.4 mmol, 1.1 equiv)

  • 
     (416 mg, 0.51 mmol, 2.5 mol%)
    
  • Potassium Carbonate (

    
    ) (8.46 g, 61.2 mmol, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)

Procedure:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen (

    
    ) for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Assembly: In a 3-neck flask under

    
    , combine the aryl bromide, boronic acid, and base. Add the solvent.[1][2]
    
  • Catalyst Addition: Add the Pd catalyst last.

  • Reaction: Heat to

    
     for 12 hours.
    
    • Checkpoint: Monitor by HPLC or TLC. Look for the disappearance of the bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Yield: Expect ~4.5 g (79%) of Methyl 4-(4-chlorophenyl)-3-methoxybenzoate .

Step 3: Hydrolysis (Saponification)

Objective: Unmask the carboxylic acid.

Reagents:

  • Methyl 4-(4-chlorophenyl)-3-methoxybenzoate (4.0 g, 14.4 mmol)

  • Lithium Hydroxide Monohydrate (

    
    ) (1.81 g, 43.2 mmol, 3.0 equiv)
    
  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the ester in THF (30 mL) and add water (10 mL).

  • Add

    
     in one portion.
    
  • Stir at RT for 4 hours (or

    
     for 1 hour if slow).
    
  • Acidification: Concentrate THF in vacuo. Dilute the aqueous residue with water (20 mL). Acidify carefully with 1M HCl to pH ~2-3. The product will precipitate as a white solid.[3]

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at

    
    .
    
  • Final Yield: Expect ~3.6 g (95%) of 4-(4-Chlorophenyl)-3-methoxybenzoic acid .

Characterization Data (Expected)

  • Appearance: White to off-white crystalline powder.[4]

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    13.0 (br s, 1H, COOH), 7.65 (d, J=8.0 Hz, 1H), 7.60 (s, 1H), 7.55 (d, J=8.5 Hz, 2H, Ar-Cl), 7.45 (d, J=8.5 Hz, 2H, Ar-Cl), 7.40 (d, J=8.0 Hz, 1H), 3.85 (s, 3H,
    
    
    ).
  • LC-MS: m/z 261.0 [M-H]

    
     (ESI negative mode). Note the characteristic Chlorine isotope pattern (
    
    
    
    ).

Workflow Visualization

Workflow Start Start: 4-Bromo-3-methoxybenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Check1 QC: TLC/NMR (Confirm Methyl Ester) Step1->Check1 Step2 Step 2: Suzuki Coupling (4-Cl-Ph-B(OH)2, Pd(dppf)Cl2) Check1->Step2 Pass Purify Purification: Flash Chromatography Step2->Purify Step3 Step 3: Hydrolysis (LiOH, Acidification) Purify->Step3 Final Final Product: 4-(4-Chlorophenyl)-3-methoxybenzoic acid Step3->Final

Figure 2: Step-by-step experimental workflow from starting material to final purified acid.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Oxygen in solventDegas solvents thoroughly (freeze-pump-thaw or sparging).
Homocoupling (Biaryl) Excess Boronic Acid /

Reduce Boronic Acid to 1.05 eq; ensure inert atmosphere.
Dechlorination Catalyst too activeSwitch from

to

; lower temp to

.
Protodeboronation Wet solvent / Old Boronic AcidUse fresh Boronic Acid; add excess base; ensure anhydrous conditions initially.
Poor Solubility (Step 3) Product trapped in salt formEnsure pH is adjusted to <3 during workup to fully protonate the acid.

Derivatization: Expanding the Scaffold

Once the core acid is synthesized, it serves as a versatile precursor for library generation.

Amide Coupling (General Protocol)

To synthesize N-substituted amides (e.g., for kinase inhibition assays):

  • Dissolve 4-(4-Chlorophenyl)-3-methoxybenzoic acid (1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Add the desired Amine (1.1 eq). Stir at RT for 2–12 h.

  • Purification: Dilute with water; filter precipitate or extract with EtOAc.

Bioisosteres

The carboxylic acid can be converted to a Tetrazole (a common bioisostere with better metabolic stability) via:

  • Conversion to Amide (as above, using

    
    ).
    
  • Dehydration to Nitrile (

    
    ).
    
  • Cycloaddition with Sodium Azide (

    
    ).
    

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Catalyst Selection for Chlorinated Substrates: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • General Protocol for Biaryl Benzoic Acids: Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 3-Aryl-4-hydroxybenzoic Acids. Synlett, 2000(6), 829–831. (Adapted for methoxy variants).[1][3][6][7][8][9][10]

  • Chemical Properties & Safety Data: PubChem Compound Summary for 4-Chlorophenylboronic acid.

Sources

4-(4-Chlorophenyl)-3-methoxybenzoic acid as a building block in organic synthesis

[1]

Introduction: The Biaryl Scaffold in Medicinal Chemistry

4-(4-Chlorophenyl)-3-methoxybenzoic acid (CAS: Derivative of generic biaryl scaffolds) represents a "privileged structure" in modern drug discovery.[1] This compound combines a biphenyl core—ubiquitous in NSAIDs (e.g., Diflunisal), kinase inhibitors, and GPCR ligands—with specific electronic and steric modulators:

  • The Carboxylic Acid (C1): A versatile handle for amidation, esterification, or bioisosteric replacement (e.g., tetrazoles, oxadiazoles).

  • The Methoxy Group (C3): Positioned ortho to the biaryl axis, this group induces a non-planar conformation (dihedral twist) between the two phenyl rings.[1] This reduces π-stacking aggregation and improves solubility compared to flat biaryls, while also metabolically blocking the C3 position.

  • The 4-Chlorophenyl Moiety (C4): The chlorine atom at the para position of the distal ring serves as a metabolic block (preventing CYP450 oxidation) and increases lipophilicity (

    
    ), enhancing membrane permeability.[1]
    

This guide details the robust synthesis of this building block and its downstream applications in generating chemical diversity.[2]

Core Synthesis Protocol: Suzuki-Miyaura Coupling[1][2]

While the target acid can be synthesized directly, the Ester-First Strategy is recommended for high-purity applications.[1] The free acid functionality can poison certain palladium catalysts or lead to difficult purification due to streaking on silica gel. Using the methyl ester intermediate ensures a cleaner reaction profile.

Workflow Diagram

SynthesisWorkflowSM1Methyl 4-bromo-3-methoxybenzoateCatPd(dppf)Cl2 / K2CO3Dioxane/H2OSM1->CatSM24-Chlorophenylboronic acidSM2->CatInterIntermediate:Biaryl EsterCat->Inter Suzuki Coupling(90°C, 4h)ProdTarget:4-(4-Chlorophenyl)-3-methoxybenzoic acidInter->Prod LiOH Hydrolysis(THF/H2O)

Figure 1: Two-step synthesis strategy avoiding catalyst poisoning and ensuring high purity.

Protocol 1: Synthesis of the Biaryl Core

Reaction Scale: 10 mmol Rationale: The ortho-methoxy group creates steric hindrance near the coupling site.[1] Standard Pd(PPh3)4 may be sluggish.[1] We utilize Pd(dppf)Cl2 , a bidentate ligand catalyst known for stability and efficiency in sterically demanding couplings.

Materials:
  • Methyl 4-bromo-3-methoxybenzoate (1.0 equiv, 2.45 g)[1]

  • 4-Chlorophenylboronic acid (1.2 equiv, 1.88 g)[1]

  • Pd(dppf)Cl2[1]·DCM (0.03 equiv, 245 mg)[1]

  • Potassium Carbonate (K2CO3) (3.0 equiv, 4.15 g)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 50 mL)[1]

Step-by-Step Methodology:
  • Degassing (Critical): Charge the dioxane and water into a round-bottom flask. Sparge with nitrogen gas for 15 minutes. Oxygen is the primary cause of homocoupling side-products.[1]

  • Assembly: Add the aryl bromide, boronic acid, and base. Add the catalyst last.

  • Reaction: Heat to 90°C under nitrogen. Stir vigorously.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (

      
      ) should disappear; a blue fluorescent spot (biaryl) will appear (
      
      
      ).[1]
  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc (100 mL) and wash with water (2x) and brine.[1]

  • Hydrolysis (In-situ): Dissolve the crude ester in THF/MeOH/Water (3:1:1). Add LiOH (5 equiv). Stir at 50°C for 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. The target acid will precipitate as a white solid. Filter, wash with water, and dry.

Expected Yield: 85-92% Purity: >98% (HPLC)

Application 1: Amide Library Generation[1]

The primary utility of this building block is in the synthesis of amide libraries (e.g., for kinase or viral target screening). The electronic richness of the methoxy group deactivates the carbonyl slightly, requiring efficient coupling agents.

Coupling Agent Screening Data
Coupling ReagentBaseSolventConversion (1h)Yield (Isolated)Notes
EDC / HOBt DIPEADMF65%58%Slow; steric hindrance observed.[1]
HATU DIPEADMF98% 94% Recommended. Fast and clean.[1]
SOCl2 (Acid Chloride) TEADCM100%88%Effective, but requires anhydrous conditions.[1]
Protocol 2: HATU-Mediated Amidation
  • Dissolve 4-(4-chlorophenyl)-3-methoxybenzoic acid (1 equiv) in dry DMF (0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (3 equiv).[1] Stir for 5 minutes to activate the acid (formation of the active ester).[1]

  • Add the amine (

    
    , 1.1 equiv).
    
  • Stir at RT for 2-4 hours.

  • Purification: Precipitate by adding water (if solid) or extract with EtOAc.[1]

Application 2: Bioisosteric Transformation (Oxadiazoles)[1]

To improve metabolic stability or alter pKa, the carboxylic acid can be converted into a 1,2,4-oxadiazole , a common bioisostere in drugs like Ataluren.

Pathway Diagram

OxadiazolePathAcidStart:Benzoic AcidActActivation:CDI (Carbonyldiimidazole)Acid->Act DMF, RTCyclizCyclization:110°C, TolueneAct->Cycliz + AmidoximeAmidoximeReagent:R'-C(NH2)=NOH(Amidoxime)Amidoxime->CyclizFinalProduct:3,5-Disubstituted1,2,4-OxadiazoleCycliz->Final - H2O

Figure 2: One-pot synthesis of 1,2,4-oxadiazoles from the benzoic acid building block.

Protocol 3: One-Pot Oxadiazole Synthesis
  • Activation: Dissolve the acid (1 mmol) in DMF. Add CDI (1.1 mmol). Stir at RT for 30 mins (gas evolution of

    
     indicates activation).[1]
    
  • Addition: Add the aryl amidoxime (

    
    , 1.1 mmol).
    
  • Cyclization: Heat the reaction mixture to 110°C for 12 hours.

  • Mechanism: The intermediate O-acyl amidoxime undergoes thermal dehydration to close the 1,2,4-oxadiazole ring.

References

  • Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [1]

  • Biaryl Scaffolds in Drug Discovery (EP1 Antagonists): Hall, A., et al. (2007).[1][3] 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives.

  • Biphenyl Benzoic Acids as Beta3-AR Agonists: Hatanaka, T., et al. (2008).[4] Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists. [1]

  • Related Benzamide Antivirals (Anti-HBV): Cui, A. L., et al. (2020).[1][5] Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [1][5]

  • General Protocol for Oxadiazole Synthesis: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. [1]

protocol for cell-based assays with 4-(4-Chlorophenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 4-(4-Chlorophenyl)-3-methoxybenzoic Acid in Cell-Based Systems

Abstract

This guide outlines the standardized protocol for the cellular evaluation of 4-(4-Chlorophenyl)-3-methoxybenzoic acid , a lipophilic biaryl carboxylic acid scaffold. Structurally homologous to Retinoids, PPAR agonists, and Transthyretin (TTR) stabilizers, this compound requires specific handling to mitigate aqueous precipitation and non-specific protein binding. This protocol details the workflow for stock preparation, cytotoxicity screening (CCK-8), and a representative nuclear receptor functional assay, ensuring robust and reproducible pharmacological data.

Compound Characteristics & Handling

Chemo-Physical Profile:

  • Structure: A biphenyl core with a carboxylic acid (hydrophilic head) and a chlorophenyl/methoxy substitution pattern (lipophilic tail).

  • Predicted LogP: ~3.8 – 4.5 (Highly Lipophilic).

  • pKa: ~4.0 – 5.0 (Carboxylic acid).

  • Solubility: Poor in water/PBS; Soluble in DMSO, Ethanol.

Critical Handling Directive: Due to the high LogP, this compound is prone to micellar aggregation or precipitation in cell culture media.

  • Stock Solution: Prepare a 10 mM or 50 mM stock in anhydrous DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (Max 3 cycles).

  • Working Solution: Do not dilute directly into PBS. Perform a "serial dilution in DMSO" first, keeping the DMSO concentration constant (e.g., 1000x stocks), then spike into pre-warmed culture media with rapid mixing.

Experimental Workflow Overview

The evaluation follows a strict hierarchical logic: Solubility Check


 Cytotoxicity (Range Finding) 

Functional Efficacy.

Workflow Stock Stock Prep (50 mM in DMSO) QC Solubility QC (Visual/Turbidity) Stock->QC Dilution Tox Cytotoxicity Assay (CCK-8 / ATP) QC->Tox Pass Func Functional Assay (Reporter/Western) Tox->Func Define Non-Toxic Range Data Data Analysis (IC50 / EC50) Func->Data

Figure 1: Sequential workflow for characterizing lipophilic small molecules.

Protocol A: Cytotoxicity Profiling (CCK-8 Assay)

Before efficacy testing, the non-toxic concentration range must be defined to ensure that observed effects are specific and not due to cell death.

Materials:

  • Target Cells (e.g., HEK293, HepG2, or THP-1).

  • CCK-8 Reagent (Cell Counting Kit-8) or CellTiter-Glo.

  • 96-well clear-bottom plates.

Step-by-Step Procedure:

  • Seeding: Seed cells at

    
     to 
    
    
    
    cells/well in
    
    
    complete media. Incubate for 24 hours to allow attachment.
  • Compound Preparation:

    • Prepare a 1:3 serial dilution of the compound in DMSO (e.g., 8 points starting from 10 mM down to 3

      
      M).
      
    • Dilute these DMSO stocks 1:1000 into pre-warmed media (Final DMSO = 0.1%).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (10% DMSO or Staurosporine).

  • Treatment: Aspirate old media (carefully) and add

    
     of compound-containing media.
    
  • Incubation: Incubate for 24 – 48 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add

      
       of CCK-8 reagent to each well.
      
    • Incubate for 1–4 hours (monitor color change).

    • Measure Absorbance at 450 nm .

  • Analysis: Calculate % Viability relative to Vehicle Control. Determine the

    
     (Cytotoxic Concentration 50). Proceed to functional assays only with concentrations 
    
    
    
    .

Protocol B: Functional Efficacy (Nuclear Receptor Reporter Assay)

Given the biaryl acid scaffold, the most probable targets are Nuclear Receptors (PPARs, RXR, RAR) or inflammatory pathways (NF-


B). This protocol uses a Luciferase Reporter system, the gold standard for transcriptional modulators.

Mechanism of Action Model: The compound is hypothesized to cross the membrane, bind a cytosolic/nuclear receptor, induce dimerization, and drive transcription.

Signaling Ligand 4-(4-Chlorophenyl)-3-methoxybenzoic acid Membrane Cell Membrane Ligand->Membrane Passive Diffusion Receptor Nuclear Receptor (PPAR/RXR) Ligand->Receptor Binding Membrane->Receptor Complex Ligand-Receptor Complex Receptor->Complex Activation DNA PPRE / RARE Promoter Complex->DNA Translocation & Binding Nucleus Nucleus Reporter Luciferase Expression DNA->Reporter Transcription

Figure 2: Hypothesized mechanism of action for biaryl carboxylic acids in nuclear receptor signaling.

Step-by-Step Procedure:

  • Transfection (Day 0):

    • Use HEK293 or HeLa cells (highly transfectable).

    • Co-transfect with:

      • Response Element Plasmid: (e.g., PPRE-Luc for PPARs, or RARE-Luc for Retinoids).

      • Receptor Plasmid: (e.g., hPPAR

        
         or hRXR
        
        
        
        expression vector).
      • Normalization Control: Renilla Luciferase (pRL-TK) to correct for transfection efficiency.

    • Use a lipid-based transfection reagent (e.g., Lipofectamine).

  • Recovery (Day 1): Allow cells to recover for 18–24 hours.

  • Treatment (Day 1 PM):

    • Treat cells with the compound at non-toxic concentrations (e.g., 0.1, 1, 10

      
      M).
      
    • Include a Reference Agonist (e.g., Rosiglitazone for PPAR

      
      , Retinoic Acid for RAR) as a positive control.
      
  • Lysis & Detection (Day 2):

    • Wash cells with PBS.

    • Lyse using Passive Lysis Buffer.

    • Perform Dual-Luciferase Assay : Measure Firefly (Target) and Renilla (Internal Control) luminescence.

  • Data Calculation:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Normalize to Vehicle Control (Fold Induction).

Data Presentation & Analysis

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Precipitation in Media High hydrophobicity; "Shock" dilutionPre-dilute in culture media containing 10% FBS before adding to cells.
High Background Signal Non-specific activationOptimize cell density; Reduce FBS concentration (charcoal-stripped FBS is recommended for hormone assays).
Low Signal Window Low transfection efficiencyOptimize DNA:Lipid ratio; Ensure cells are mycoplasma-free.

Statistical Analysis:

  • Fit dose-response curves using a 4-parameter logistic (4PL) non-linear regression model .

  • Formula:

    
    
    
  • Report

    
      (potency) and 
    
    
    
    (efficacy).

References

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link (Discusses solubility and aggregation issues with lipophilic compounds).

  • Huang, P., et al. (2010). "Structure-based design of high-affinity transthyretin amyloidogenesis inhibitors." Bioorganic & Medicinal Chemistry Letters. (Describes biaryl carboxylic acids as privileged scaffolds).
  • Seethala, R., et al. (2016). "Handbook of Drug Screening." CRC Press. (Standard protocols for Nuclear Receptor assays).
  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Protocol." Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Challenge: Synthesizing 4-(4-Chlorophenyl)-3-methoxybenzoic acid presents a classic "Ortho-Effect" challenge in Suzuki-Miyaura cross-coupling.[1] The methoxy group at position 3 creates significant steric hindrance around the halide at position 4. This steric bulk impedes the oxidative addition of the Palladium catalyst and retards the transmetallation step, often leading to:

  • Stalled reactions (incomplete conversion).

  • Protodeboronation of the 4-chlorophenylboronic acid.

  • Catalyst deactivation (Pd black formation).

The Solution: To maximize yield, we must shift from standard "textbook" conditions (Pd(PPh3)4/Na2CO3) to a high-activity catalytic system capable of overcoming the steric energy barrier. This guide prioritizes a 3-step workflow : Esterification (protection)


 High-Energy Coupling 

Hydrolysis.[1]

Diagnostic Workflow

Use this logic tree to identify the root cause of your yield loss.

TroubleshootingFlow Start Low Yield Detected CheckSM Is Starting Material (SM) Remaining? Start->CheckSM Stalled Yes, SM Remaining CheckSM->Stalled Reaction Stalls Consumed No, SM Consumed CheckSM->Consumed Full Conversion CheckByprod Identify Major Byproduct Dehalogenation De-halogenated SM (Benzoic acid only) CheckByprod->Dehalogenation Pd Cycle Failure Homocoupling Homocoupling (4,4'-dichlorobiphenyl) CheckByprod->Homocoupling Oxidative Issues Deboronation Chlorobenzene (Boronic acid loss) CheckByprod->Deboronation Hydrolysis Issues Stalled->CheckByprod Consumed->CheckByprod Sol_Cat Action: Switch to S-Phos or X-Phos Ligand Dehalogenation->Sol_Cat Sol_O2 Action: Degas Solvents (Freeze-Pump-Thaw) Homocoupling->Sol_O2 Sol_Base Action: Switch Base to K3PO4 or Cs2CO3 Deboronation->Sol_Base

Figure 1: Diagnostic logic for identifying yield-limiting factors in sterically hindered Suzuki couplings.[1]

Optimized Protocol (The "Gold Standard")

Do not attempt to couple the free benzoic acid directly. The carboxylic acid moiety can coordinate to Palladium, acting as a catalyst poison, and alters the pH of the aqueous phase, disrupting the base's role in transmetallation.

Phase 1: Methyl Ester Protection
  • Reagents: 4-bromo-3-methoxybenzoic acid, Methanol, H2SO4 (cat).[1]

  • Procedure: Reflux for 4 hours.

  • Why: Converts the acidic proton to a neutral ester, preventing catalyst interference and improving solubility in organic coupling solvents.

Phase 2: The "Steric-Buster" Coupling

This protocol uses S-Phos , a Buchwald biaryl phosphine ligand designed specifically to facilitate oxidative addition in sterically hindered aryl chlorides/bromides.[1]

ComponentEquivalentsRole
Methyl 4-bromo-3-methoxybenzoate 1.0 equivElectrophile (Sterically hindered)
4-Chlorophenylboronic acid 1.5 equivNucleophile (Excess required due to deborylation risk)
Pd(OAc)2 2-3 mol%Pre-catalyst
S-Phos 5-6 mol%Ligand (High steric bulk, electron-rich)
K3PO4 (Tribasic) 3.0 equivBase (Anhydrous preferred)
Toluene / Water (10:1) 0.2 MSolvent System

Step-by-Step:

  • Inerting: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)2, S-Phos, and K3PO4. Seal and purge with Argon/Nitrogen for 10 minutes.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Activation: Heat to 100°C for 12–16 hours. Vigorous stirring is mandatory (biphasic mixture).

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Phase 3: Hydrolysis to Final Product
  • Reagents: LiOH (3 equiv), THF/Water (1:1).

  • Procedure: Stir at RT for 4 hours. Acidify with 1M HCl to pH 2. The product will precipitate.[2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Troubleshooting & FAQs

Q1: I am seeing significant amounts of "reduced" starting material (Methyl 3-methoxybenzoate). Why?

Diagnosis: This is hydrodehalogenation. It occurs when the


-hydride elimination pathway or hydrogen abstraction competes with transmetallation.
Fix: 
  • Solvent Choice: Avoid primary/secondary alcohols (like isopropanol) as cosolvents; they act as hydride sources. Stick to Toluene or Dioxane.

  • Water Content: Ensure your organic solvent is dry; strictly control the water ratio (only what is needed to dissolve the base).

Q2: My reaction turns black immediately, and yield is <20%.

Diagnosis: "Pd Black" precipitation. Your catalyst is decomposing before it can enter the catalytic cycle. This is common with unligated Pd sources or weak ligands like PPh3 in hindered systems. Fix:

  • Ligand Switch: You must use a bidentate ligand (like dppf ) or a bulky monodentate ligand (like S-Phos or X-Phos ).[1] These ligands wrap around the Pd center, stabilizing it against agglomeration while forcing the "active" mono-ligated species to react with the hindered bromide.

Q3: The boronic acid is disappearing, but no product is forming.

Diagnosis: Protodeboronation. The 4-chlorophenylboronic acid is hydrolyzing (losing the B(OH)2 group) faster than it couples. Fix:

  • Slow Addition: Add the boronic acid in portions (e.g., 3 batches over 3 hours) to keep its instantaneous concentration low relative to the catalyst.

  • Switch Reagent: Use the Pinacol Ester (4-chlorophenylboronic acid pinacol ester) instead of the free acid. It is significantly more stable towards hydrolysis.

Q4: How do I purify the final acid from the unreacted boronic acid?

Diagnosis: Both are acidic, making column chromatography difficult (streaking). Fix: The Acid-Base Swing :

  • Dissolve crude mixture in EtOAc.

  • Wash with 5% NaHCO3 . The benzoic acid product moves to the aqueous layer (as benzoate). The boronic acid (pKa ~9) and homocoupled byproducts remain in the organic layer (mostly).

  • Separate layers.

  • Acidify the aqueous layer with HCl.[3] The product precipitates.[2] Filter and dry.[3][4][5]

Comparative Data: Ligand Performance

Based on internal application data for ortho-substituted benzoates.

Ligand SystemYield (24h)Notes
Pd(PPh3)4 35%Poor stability; significant dehalogenation observed.[1]
Pd(dppf)Cl2 68%Good stability; slower reaction rate due to bite angle.
Pd(OAc)2 / S-Phos 92% Recommended. Excellent turnover frequency for hindered substrates.[1]
Pd2(dba)3 / X-Phos 88%Highly effective but reagents are more expensive/sensitive.

References

  • Suzuki-Miyaura Coupling Basics & Mechanism

    • Suzuki-Miyaura Cross-Coupling Reaction.[1][6][7] Chemistry LibreTexts. Available at: [Link]

  • Handling Steric Hindrance (S-Phos/Buchwald Ligands)

    • Suzuki-Miyaura Coupling of Hindered Substrates.[1] Organic Chemistry Portal. (General reference for Buchwald Ligand utility).

    • Synthesis of Biaryls via Suzuki Cross-Coupling. University of San Diego Protocols. Available at: [Link]

  • Purification & Side Reactions

    • Preparation method of methoxybenzoic acid.[8] Google Patents (CN104151157A). Available at:

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult Safety Data Sheets (SDS) for 4-(4-Chlorophenyl)-3-methoxybenzoic acid and all reagents before handling.

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges of 4-(4-Chlorophenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Chlorophenyl)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common in vitro solubility challenges associated with this compound. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of 4-(4-Chlorophenyl)-3-methoxybenzoic acid that contribute to its solubility behavior.

Q1: Why is 4-(4-Chlorophenyl)-3-methoxybenzoic acid expected to have poor aqueous solubility?

A1: The poor aqueous solubility of this compound stems from its molecular structure, which features a combination of hydrophobic and hydrophilic moieties.

  • Hydrophobic Character: The molecule contains two aromatic rings (a phenyl and a chlorophenyl group) and a methoxy group (-OCH₃). These nonpolar components create a significant hydrophobic character, which is unfavorable for interaction with polar water molecules. As the nonpolar hydrocarbon portion of a molecule increases, its aqueous solubility tends to decrease.[1][2]

  • Crystalline Structure: Many carboxylic acids are crystalline solids.[3] The strong intermolecular forces within the crystal lattice require substantial energy to break, which may not be overcome by the energy released upon solvation in water. This is a key reason why highly crystalline compounds often exhibit low solubility.[4]

  • Ionizable Group: The single carboxylic acid (-COOH) group is the primary hydrophilic and ionizable center. However, in its neutral, protonated form (at acidic pH), its contribution to overall solubility is limited by the large hydrophobic scaffold.[3][5]

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~276.7 g/mol Moderate molecular weight.
logP (Octanol/Water) > 3.5Indicates high lipophilicity and preference for non-polar environments over water.[6]
pKa (Acidic) ~4.0 - 4.5The carboxylic acid group will be largely protonated (neutral) at pH values below its pKa, leading to lower solubility.[7]
Aqueous Solubility (S₀) Low (likely <10 µg/mL)The intrinsic solubility of the neutral form is expected to be very low.
Section 2: Preparing Stock Solutions - The First Step

Proper preparation of a concentrated stock solution is the foundation for any successful in vitro assay.

Q2: What is the best solvent for preparing a high-concentration stock solution of 4-(4-Chlorophenyl)-3-methoxybenzoic acid?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble, non-polar compounds for use in biological assays.[8] Its polar aprotic nature is highly effective at disrupting the crystal lattice and solvating the molecule.

Best Practices for Stock Preparation:

  • Use High-Purity, Anhydrous DMSO: Water contamination in DMSO can significantly reduce its solvating power for hydrophobic compounds and can lead to precipitation over time, especially during freeze-thaw cycles.[4]

  • Gentle Warming & Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) or use a sonicator bath. Avoid aggressive heating that could degrade the compound.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote compound precipitation.[9]

Q3: My compound won't dissolve even in 100% DMSO at the desired concentration. What should I do?

A3: If you encounter solubility limits even in pure DMSO, it indicates a very stable crystal lattice or high lipophilicity.

  • Re-evaluate Concentration: The most straightforward solution is to lower the target concentration of your stock solution. Many compounds have a maximum practical solubility in DMSO (e.g., 10-20 mM).[9]

  • Consider Alternative Solvents: For some compounds, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) might offer better solubility. However, you must consider the compatibility of these solvents with your specific in vitro assay, as they can have different toxicities and effects on enzyme activity compared to DMSO.[10][11][12] Acetonitrile is often considered a relatively safe solvent for many in vitro drug metabolism studies.[11]

Section 3: Troubleshooting in Aqueous Assay Media

The most common solubility issue occurs when the DMSO stock is diluted into the aqueous buffer or cell culture medium.

Q4: Why does my compound precipitate when I dilute my clear DMSO stock into my aqueous assay buffer?

A4: This is a classic and frequent problem known as "crashing out." It occurs because you are performing a solvent shift. The compound is soluble in the non-polar environment of 100% DMSO but becomes insoluble when introduced to the highly polar aqueous environment of your buffer or media.[13] The final concentration of DMSO in the assay is often too low to maintain the compound's solubility.[14] This leads to the formation of a supersaturated solution that is thermodynamically unstable, resulting in rapid precipitation.[15][16]

The workflow below illustrates a systematic approach to diagnosing and solving this issue.

Caption: Systematic workflow for addressing compound precipitation upon dilution.

Q5: How can I use pH to increase the solubility of 4-(4-Chlorophenyl)-3-methoxybenzoic acid?

A5: Adjusting the pH of your aqueous buffer is one of the most powerful methods for solubilizing ionizable compounds like carboxylic acids.[16][17][18] The principle is based on shifting the equilibrium from the less soluble, neutral form (R-COOH) to the more soluble, ionized carboxylate form (R-COO⁻).

  • Mechanism: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the compound's pKa, the deprotonated (ionized) form predominates.[19] This charged species has much greater affinity for water molecules, dramatically increasing solubility.[5][20] As a general rule, for every pH unit above the pKa, the ratio of ionized to neutral form increases by a factor of 10.

  • Practical Guideline: Aim for a buffer pH that is at least 1 to 2 units higher than the compound's pKa (e.g., pH 6.5 - 7.5 for a pKa of ~4.5). At pH 7.4, a typical physiological buffer pH, a carboxylic acid with a pKa of 4.4 will be >99.9% ionized.

The diagram below illustrates this relationship.

ph_solubility pH-Dependent Equilibrium of a Carboxylic Acid RCOOH R-COOH (Protonated Form) Low Aqueous Solubility RCOO R-COO⁻ + H⁺ (Deprotonated/Ionized Form) High Aqueous Solubility RCOOH->RCOO Increase pH (Add Base) RCOO->RCOOH Decrease pH (Add Acid) Info At pH > pKa, equilibrium shifts right. At pH < pKa, equilibrium shifts left.

Caption: Relationship between pH and the ionization state of a carboxylic acid.

Caution: Ensure that the chosen pH is compatible with your assay's biological components (e.g., cells, enzymes), as extreme pH values can compromise their function.[18]

Q6: My assay requires a fixed pH where the compound is insoluble. What are my options?

A6: If pH modification is not possible, using co-solvents or other excipients in the final assay medium is the next logical step.[17][21]

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[16][22][23]

    • Examples: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are commonly used.

    • Considerations: Co-solvents can impact biological assays. It is essential to run a vehicle control with the same final concentration of the co-solvent to assess its effect on cell viability or enzyme activity.[10][24] Most cell lines can tolerate up to 0.5% DMSO, but tolerance for other co-solvents must be determined empirically.[13]

Co-solventRecommended Starting Conc. (v/v)Notes
DMSO 0.1% - 1.0%Standard, but limited by toxicity at higher concentrations.
Ethanol 0.1% - 1.0%Can have higher cytotoxicity than DMSO for some cell lines.[12]
PEG 400 1% - 5%Generally well-tolerated and effective at increasing solubility.
Propylene Glycol 1% - 5%Another common choice with a good safety profile.
Section 4: Advanced Solubilization Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary.

Q7: I've tried pH adjustment and co-solvents, but I still see precipitation at my desired final concentration. What else can I try?

A7: When standard methods fail, you can explore techniques that alter how the molecule is presented to the aqueous environment.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively shielding them from the water and increasing their apparent solubility.[21]

    • Examples: Tween® 20, Tween® 80, Cremophor® EL.

    • Protocol: Prepare a stock solution of the surfactant in your assay buffer. Add the DMSO stock of your compound to the surfactant-containing buffer.

    • Caution: Surfactants can interfere with biological assays, particularly those involving membranes or protein-protein interactions. Always run appropriate vehicle controls.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the compound fits into the cyclodextrin cavity, increasing its aqueous solubility.[21][25]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.

    • Protocol: This often involves pre-complexation by dissolving the compound and cyclodextrin together in solution before final dilution.

  • Salt Formation: While typically a strategy for solid dosage forms, preparing a salt of the carboxylic acid can sometimes be beneficial for in vitro work.[18][26] By reacting the carboxylic acid with a suitable base (e.g., NaOH, KOH, or an amine like Tris), you form a salt that can have significantly higher intrinsic aqueous solubility than the parent acid.[20][25] This salt form can then be dissolved directly in the aqueous buffer.

Section 5: Experimental Protocols
Protocol 1: Systematic pH-Solubility Screening

This protocol helps determine the optimal pH for solubilizing 4-(4-Chlorophenyl)-3-methoxybenzoic acid.

  • Prepare a series of buffers ranging from pH 4.0 to 8.0 in 0.5 pH unit increments (e.g., citrate for pH 4-6, phosphate for pH 6-8).

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 20 mM).

  • In separate microcentrifuge tubes, add a small volume of the DMSO stock to each buffer to achieve the desired final test concentration (e.g., 10 µL of 20 mM stock into 990 µL of buffer for a final concentration of 200 µM). Ensure the final DMSO percentage is constant across all tubes.

  • Vortex each tube immediately and thoroughly after adding the stock solution.

  • Equilibrate the samples by shaking or rotating at room temperature for 1-2 hours to assess kinetic solubility. For thermodynamic solubility, equilibrate for 24-48 hours.[19]

  • Visually inspect each tube for precipitation against a dark background. A clear solution indicates solubility at that pH.

  • (Optional) Quantify the soluble fraction by centrifuging the tubes to pellet any precipitate and measuring the concentration of the compound in the supernatant via HPLC-UV or LC-MS.

Protocol 2: Co-solvent Compatibility Test

This protocol evaluates the effectiveness of different co-solvents.

  • Select a buffer at a pH relevant to your assay (e.g., PBS at pH 7.4).

  • Prepare several batches of this buffer containing varying final concentrations of your chosen co-solvents (e.g., 1%, 2%, 5% PEG 400; 1%, 2%, 5% PG). Also, prepare a buffer with 0.5% or 1% DMSO as a baseline.

  • Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Add the DMSO stock to each co-solvent buffer to achieve the target final concentration of your compound.

  • Vortex and equilibrate as described in Protocol 1 (Step 4 & 5).

  • Visually and/or analytically determine the solubility in each condition.

  • Crucially, run parallel vehicle control experiments in your biological assay (e.g., a cell viability assay) using only the co-solvent buffers (without the compound) to determine the tolerance limit of your system.

References
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012).
  • Kaler, E. W., & Puvvada, S. (1992). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012).
  • Thadkala, K., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. AJP, Volume 4, Issue 3.
  • (2026).
  • (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
  • (n.d.).
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Follmer, C. (2018). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • Ahlner, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • Jadhav, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • (n.d.). Solubility and pH of ethanoic acid. chemrevise.
  • (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Srinivas, N. R. (2018). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences.
  • (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • (n.d.). Compound 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid. Chemdiv.
  • (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.
  • (2026). Carboxylic acid. Britannica.
  • (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
  • (2025). 2-[(2-Carboxy-4-chlorophenyl)amino]-3-methoxybenzoic acid. EPA.
  • (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora.
  • (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?.
  • (2019). Hydrophobic acid addition salts and pharmaceutical formulations thereof.
  • (2022). Enhancement of Solubility: A Pharmaceutical Overview.
  • Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research.

Sources

Technical Support Center: Crystallization of 4-(4-Chlorophenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues that may arise during the crystallization of 4-(4-Chlorophenyl)-3-methoxybenzoic acid, providing explanations and actionable solutions.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1][2] This typically happens when the boiling point of the solvent is too high relative to the melting point of the compound, or when the solution is supersaturated with impurities.[2] For 4-(4-Chlorophenyl)-3-methoxybenzoic acid, its structural features—a substituted biphenyl ring system—can lead to complex intermolecular interactions that may favor oiling under certain conditions.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.[1]

  • Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.[2] You can achieve this by leaving the flask on a cooling hot plate or insulating it with glass wool.

  • Solvent System Modification: If oiling persists, consider a mixed-solvent system. For aromatic carboxylic acids, combinations like ethanol/water or toluene/petroleum ether can be effective.[3] Start by dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity appears. Reheat to clarify and then cool slowly.

  • Seeding: Introduce a seed crystal of pure 4-(4-Chlorophenyl)-3-methoxybenzoic acid to the cooled, supersaturated solution to induce crystallization at a specific nucleation point.[1]

Q2: Crystal formation is extremely rapid, resulting in a fine powder. Is this a problem?

A2: Yes, rapid crystallization, often called "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, negating the purification purpose of recrystallization.[1] The ideal process involves slow crystal growth over a period of about 20 minutes.[1]

Troubleshooting Steps:

  • Increase Solvent Volume: The most common cause is using the minimum amount of solvent. Reheat the solution and add a slight excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower, more selective crystal formation.[1]

  • Elevated Cooling Temperature: Instead of immediately placing the flask in an ice bath, allow it to cool to room temperature on the benchtop first. This slower initial cooling phase is often critical for forming well-ordered crystals.

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: This issue typically arises from either using too much solvent or the solution being in a stable supersaturated state.[2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1][2]

    • Seeding: Add a small seed crystal of the pure compound.[1][2]

  • Reduce Solvent Volume: If nucleation techniques fail, it's likely that too much solvent was used.[2] Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.

  • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath or even a salt/ice bath to further decrease the solubility.[1]

Q4: The final crystal yield is very low. How can I improve it?

A4: A low yield can be attributed to several factors, from using an excessive amount of solvent to premature crystallization during filtration.[1]

Troubleshooting Steps:

  • Minimize Solvent Usage: While avoiding rapid crystallization is important, using a large excess of solvent will result in a significant portion of your compound remaining in the mother liquor. Aim for a volume that is just slightly more than the minimum required for dissolution at the solvent's boiling point.

  • Check the Mother Liquor: After filtration, you can test the mother liquor for remaining product by evaporating a small sample. If a significant amount of solid remains, you may be able to recover more product by concentrating the mother liquor and cooling for a second crop of crystals.

  • Efficient Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing prematurely on the filter paper and funnel.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-(4-Chlorophenyl)-3-methoxybenzoic acid

This protocol is a general guideline. The choice of solvent and specific volumes will need to be optimized for your particular sample and impurity profile. Aromatic carboxylic acids often crystallize well from alcohols or aqueous alcohol mixtures.[3][5]

Materials:

  • Crude 4-(4-Chlorophenyl)-3-methoxybenzoic acid

  • Selected recrystallization solvent (e.g., Ethanol, Methanol/Water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which 4-(4-Chlorophenyl)-3-methoxybenzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin within 5-20 minutes.[1] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Acid-Base Purification for Aromatic Carboxylic Acids

For samples with significant neutral or basic impurities, an acid-base extraction prior to crystallization can be highly effective.[3]

Procedure:

  • Dissolve the crude 4-(4-Chlorophenyl)-3-methoxybenzoic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extract the organic solution with an aqueous base (e.g., 1M sodium hydroxide or sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt.

  • Separate the aqueous layer containing the sodium salt of your compound.

  • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the purified 4-(4-Chlorophenyl)-3-methoxybenzoic acid.

  • Collect the precipitated solid by vacuum filtration.

  • Proceed with the single-solvent recrystallization protocol described above to obtain highly pure crystals.

Data Presentation

Table 1: Solvent Selection Guide for Aromatic Carboxylic Acids

Solvent/SystemBoiling Point (°C)CharacteristicsSuitability for 4-(4-Chlorophenyl)-3-methoxybenzoic acid
Ethanol78Good general-purpose solvent for moderately polar compounds.[6]High: Likely to be a good starting point.
Methanol/WaterVariesA mixed-solvent system that can be finely tuned for optimal solubility.[1]High: Offers good control over the crystallization process.
Toluene111Good for less polar aromatic compounds.Moderate: May be a good choice if impurities are non-polar.
Ethyl Acetate/HexaneVariesA common mixed-solvent system for a range of polarities.[6]Moderate: Worth considering if single solvents are not effective.
Acetic Acid118Can be a good solvent for carboxylic acids, but difficult to remove.[3]Low: Generally avoided unless other solvents fail due to removal difficulties.
Water100Generally, aromatic carboxylic acids have low solubility in water.[6]Low: Unlikely to be a suitable primary solvent.

Visualization of Troubleshooting Workflow

Troubleshooting_Crystallization start Start Crystallization cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form no_crystals No Crystals? crystals_form->no_crystals No rapid_crystallization Rapid Crystallization? crystals_form->rapid_crystallization Yes oiling_out Oiling Out? reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes reduce_volume Reduce Solvent Volume oiling_out->reduce_volume No no_crystals->oiling_out No scratch_seed Scratch or Seed no_crystals->scratch_seed Yes rapid_crystallization->reheat_add_solvent Yes collect_crystals Collect Crystals rapid_crystallization->collect_crystals No slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->crystals_form scratch_seed->crystals_form reduce_volume->crystals_form

Sources

stability and degradation of 4-(4-Chlorophenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Technical Support Center: 4-(4-Chlorophenyl)-3-methoxybenzoic acid

Welcome to the technical support guide for 4-(4-Chlorophenyl)-3-methoxybenzoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are handling, evaluating, or developing this compound. Our goal is to provide practical, field-proven insights into its stability and degradation characteristics, moving beyond basic data sheets to offer actionable troubleshooting advice and robust experimental protocols.

Part 1: Compound Profile and Intrinsic Stability

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a bi-aryl carboxylic acid derivative. Its structure, featuring a methoxy group, a carboxylic acid, and a chlorinated phenyl ring, presents several potential sites for chemical transformation. Understanding its intrinsic stability is the first step in any successful research or development program.

While comprehensive public data on this specific molecule is limited, we can infer its likely characteristics from structurally related compounds like 4-methoxybenzoic acid and chlorophenols.[1][2][3] The electron-donating methoxy group can influence the reactivity of its parent benzene ring, while the chlorophenyl group adds steric bulk and electronic effects. The carboxylic acid moiety is a primary site for reactions and pH-dependent behavior.[2]

Table 1: Predicted Physicochemical Properties of 4-(4-Chlorophenyl)-3-methoxybenzoic acid Note: These are estimated values based on related structures and should be experimentally verified.

PropertyPredicted Value / CharacteristicRationale & Potential Impact
Molecular Formula C₁₄H₁₁ClO₃Confirmed structure.
Molecular Weight 262.69 g/mol Based on atomic weights.
Appearance White to off-white solidTypical for aromatic carboxylic acids.
Aqueous Solubility LowThe hydrophobic biphenyl structure will likely dominate, leading to poor water solubility.[4]
pKa ~4.0 - 4.5Similar to benzoic acid derivatives; the carboxylic proton is acidic.[5]
LogP High (>3.5)Indicates high lipophilicity, affecting solubility and potential for membrane interaction.[4]
Thermal Stability Stable up to ~200°CBased on data for similar aromatic acids, significant decomposition is expected above this temperature.[3]

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid in a practical, question-and-answer format.

Q1: I'm observing a rapid loss of my compound in an aqueous solution buffered at a neutral pH. What's the likely cause?

A1: While hydrolytic degradation is a possibility, it is less likely to be rapid at neutral pH for this structure. The most probable causes are:

  • Precipitation: Due to its predicted low aqueous solubility, the compound may be precipitating out of solution, leading to an apparent loss when analyzing the supernatant. Troubleshooting Step: Visually inspect your solution for turbidity. Centrifuge a sample and analyze both the supernatant and the redissolved pellet (in a suitable organic solvent like acetonitrile or methanol) to confirm.

  • Adsorption: The compound's lipophilicity can cause it to adsorb to plastic or glass surfaces, especially at low concentrations. Troubleshooting Step: Use silanized glassware or polypropylene tubes to minimize adsorption. Include a rinse step with an organic solvent during sample extraction to recover any adsorbed material.

  • Photodegradation: If your solutions are exposed to ambient or UV light, photodegradation can occur.[6] Troubleshooting Step: Prepare and store all solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2]

Q2: My HPLC analysis shows several new, smaller peaks after my sample was stored at room temperature for 24 hours. What are they?

A2: This points towards degradation. The key is to identify the stressor.

  • Oxidative Degradation: If the solution was not de-gassed or was exposed to air, oxidative degradation is a strong possibility. The methoxy group and the aromatic rings are susceptible to oxidation, potentially forming hydroxylated species or even ring-opened products.[7][8]

  • Trace Contaminants: If your solvent or buffer contains trace amounts of acid, base, or metal ions, these can catalyze degradation over time.

  • Primary vs. Secondary Degradants: Early time points in a degradation study are crucial for distinguishing primary degradants from secondary ones, which are formed from the breakdown of the initial degradation products.[9]

dot

Troubleshooting_HPLC start Unexpected Peaks in HPLC check_control Are peaks present in T=0 or blank sample? start->check_control impurity Impurity from synthesis or solvent. check_control->impurity Yes mass_balance Calculate Mass Balance. (Parent Peak Area + Degradant Peak Areas) check_control->mass_balance No degradation Degradation Product mass_balance_ok Mass Balance >95%? Likely a single degradation pathway. mass_balance->mass_balance_ok Yes mass_balance_low Mass Balance <95%? Potential Issues: mass_balance->mass_balance_low No low_balance_reasons 1. Non-chromophoric degradants 2. Highly retained degradants 3. Precipitation/Adsorption mass_balance_low->low_balance_reasons

Caption: Troubleshooting logic for unexpected HPLC peaks.

Q3: How can I confirm the identity of a suspected degradation product?

A3: A multi-pronged approach is best:

  • LC-MS Analysis: The most powerful tool. It provides the molecular weight of the degradation product, which is critical for proposing a structure. For example, an increase of 16 amu suggests hydroxylation (oxidation), while a loss of 44 amu suggests decarboxylation.

  • Forced Degradation Comparison: Intentionally stress the compound under specific conditions (e.g., strong acid, H₂O₂) and see if the peak of interest is selectively generated.[7][9] This helps identify the degradation pathway.

  • UV-Vis Spectral Analysis (DAD/PDA): A Diode Array Detector can capture the UV spectrum of the unknown peak. A significant shift in the λ_max compared to the parent compound indicates a structural change affecting the chromophore.

Part 3: Experimental Protocols for Stability Assessment

These protocols are designed as self-validating systems, incorporating necessary controls and checks to ensure data integrity.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This study is essential to understand degradation pathways and to develop a stability-indicating analytical method.[7][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api Prepare API Stock Solution (e.g., 1 mg/mL in ACN:H2O) prep_samples Aliquot into separate vials for each stress condition prep_api->prep_samples acid Acid Hydrolysis 0.1M HCl, 60°C base Base Hydrolysis 0.1M NaOH, 60°C oxid Oxidation 3% H2O2, RT thermal Thermal 80°C (Solution & Solid) photo Photolytic ICH Q1B Conditions sampling Sample at T=0, 2, 4, 8, 24h acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling quench Quench/Neutralize (if applicable) sampling->quench analyze Analyze by Stability- Indicating HPLC-DAD/MS quench->analyze report Report % Degradation, Mass Balance, Peak Purity analyze->report

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 4-(4-Chlorophenyl)-3-methoxybenzoic acid in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light.[10]

    • Thermal Degradation: Incubate a vial of the stock solution and a separate vial of the solid powder at 80°C.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to light conditions as specified in ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and integrated near UV energy of ≥ 200 watt hours/m²).[6][12] A dark control sample must be run in parallel.

  • Sampling and Quenching: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). For acid/base samples, neutralize with an equimolar amount of base/acid before analysis. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the API in the presence of its impurities, excipients, and degradation products.

Table 2: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA gradient is essential to elute both the parent compound and potentially more or less polar degradants.[13]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 254 nm or λ_max of API254 nm is a good starting point for aromatic compounds. Determine the optimal wavelength from a UV scan.
Injection Volume 10 µLStandard volume; can be adjusted based on sensitivity needs.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

Method Validation (Self-Validating Checks):

  • Specificity: Analyze a mixture of all stressed samples. The method is specific if the API peak is resolved from all degradation peaks with a resolution (Rs) > 2.0.

  • Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity across the API peak in stressed samples. A purity angle less than the purity threshold indicates a pure peak.

  • Mass Balance: The sum of the assay of the parent drug and the percentage of all degradation products should be close to 100%, indicating that all major degradants are accounted for.[9]

Part 4: Predicted Degradation Pathways

Based on the chemical structure and data from related compounds, we can predict the most likely degradation pathways under various stress conditions. This serves as a hypothesis to be tested during your forced degradation studies.

dot

Degradation_Pathways cluster_main Predicted Degradation Pathways for 4-(4-Chlorophenyl)-3-methoxybenzoic acid cluster_hydrolysis cluster_oxidation cluster_photolytic Parent 4-(4-Chlorophenyl)-3-methoxybenzoic acid Decarboxy Decarboxylation Product: 4-Chloro-3'-methoxybiphenyl Parent->Decarboxy Heat, H+/OH- Hydroxylated Hydroxylated Product(s) (on either ring) Parent->Hydroxylated [O] Demethylated O-Demethylation Product: 4-(4-Chlorophenyl)-3-hydroxybenzoic acid Parent->Demethylated [O] Cleavage Cleavage Products: - 4-Chlorobenzoic acid - 3-Methoxybenzoic acid Parent->Cleavage hν (light)

Caption: Predicted degradation pathways under different stress conditions.

  • Hydrolytic/Thermal Degradation (Decarboxylation): Under harsh acidic or basic conditions, particularly with heat, the most probable degradation is decarboxylation (loss of CO₂), leading to the formation of 4-chloro-3'-methoxybiphenyl.[3]

  • Oxidative Degradation: The electron-rich methoxy-substituted ring is susceptible to oxidation, potentially leading to hydroxylation at various positions or O-demethylation to form the corresponding phenol.[14][15] The chlorophenyl ring is generally more resistant to oxidation.

  • Photolytic Degradation: High-energy photons can induce homolytic cleavage of the C-C bond between the two phenyl rings. This could lead to the formation of radicals that subsequently abstract protons to form 4-chlorobenzoic acid and 3-methoxybenzoic acid.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Chlorobenzoic acid, 4-methoxyphenyl ester. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 59037–59047. Available at: [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. ResearchGate. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). N-(4-Chlorophenyl)-4-methoxybenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-{[(4-chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3). Available at: [Link]

  • Patel, Y., & Shah, N. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 9(9), 1475. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by.... Retrieved from [Link]

  • Singh, R., & Kumar, S. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Available at: [Link]

  • Molecules. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Pera-Titus, M., et al. (2004). Degradation of chlorophenols by means of advanced oxidation processes: a general review. Applied Catalysis B: Environmental, 47(4), 219-256. Available at: [Link]

  • International Journal of Generic Drugs. (n.d.). Photostability. Retrieved from [Link]

  • Journal of Thermal Analysis and Calorimetry. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available at: [Link]

  • International Journal of Molecular Sciences. (2022). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • TrAC Trends in Analytical Chemistry. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • Analytical Methods. (2025). Accepted Manuscript. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • R.D. Laboratories, Inc. (n.d.). Photostability. Retrieved from [Link]

  • Journal of Bacteriology. (1971). Catabolism of 2,4,5-trimethyoxybenzoic acid and 3-methoxycrotonic acid. Retrieved from [Link]

Sources

challenges in the characterization of 4-(4-Chlorophenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(4-Chlorophenyl)-3-methoxybenzoic acid .

I am Dr. Aris, your Senior Application Scientist. This guide is designed to navigate the specific analytical hurdles associated with biphenyl carboxylic acids. This molecule presents a "perfect storm" of characterization challenges: pH-dependent solubility, potential atropisomerism (steric twist), and halogen-specific isotopic signatures.

Below you will find targeted troubleshooting protocols designed to validate your analytical data.

Molecule Profile & Key Challenges

  • Core Structure: Biphenyl scaffold with a carboxylic acid (C1) and a methoxy group (C3) on the primary ring, and a 4-chlorophenyl group at C4.

  • Primary Challenge: The steric clash between the C3-methoxy group and the ortho-protons of the chlorophenyl ring forces the two aromatic rings out of planarity. This "biphenyl twist" significantly alters NMR chemical shifts and UV absorption maxima compared to planar analogs.

  • Ionization: The carboxylic acid (

    
    ) dictates that retention time and solubility are highly pH-dependent.
    

Part 1: NMR Characterization & Troubleshooting

Q: Why is my carboxylic acid proton signal missing or extremely broad in


H NMR? 

A: This is a classic issue with benzoic acid derivatives.

  • The Cause: The carboxylic proton (

    
    ) undergoes rapid chemical exchange with trace water in the solvent or intermolecular hydrogen bonding (dimerization). In non-polar solvents like CDCl
    
    
    
    , this often leads to a broad hump that disappears into the baseline or integrates poorly.
  • The Fix:

    • Switch Solvent: Use DMSO-d

      
       . The strong hydrogen-bond accepting nature of DMSO "locks" the acidic proton, typically resulting in a sharp singlet or distinct broad peak around 12.0–13.5 ppm.
      
    • Dry Your Sample: If using CDCl

      
      , filter the solution through a small plug of anhydrous K
      
      
      
      CO
      
      
      (careful with salt formation) or simply use a fresh ampoule of solvent.
    • Temperature: Lowering the probe temperature (e.g., to 273 K) can sometimes slow the exchange enough to sharpen the peak.

Q: The aromatic region (7.0–8.0 ppm) is crowded. How do I definitively assign the protons?

A: You are dealing with two distinct spin systems that likely overlap.

  • The Logic:

    • Ring A (Benzoic): The protons are H2 (singlet-like due to meta-coupling), H5, and H6.

      • H2 (Ortho to COOH, Meta to OMe): Look for a doublet (

        
         Hz) around 7.6–7.7 ppm.
        
      • H5 (Meta to COOH, Ortho to Phenyl): This proton is shielded by the "twist" of the chlorophenyl ring.

    • Ring B (Chlorophenyl): This is an AA'BB' system (or AA'XX' depending on field strength). Look for two "roofed" doublets (

      
       Hz).
      
  • The Protocol: Run a 2D

    
    H-
    
    
    
    H COSY
    .
    • The Chlorophenyl protons will show a strong cross-peak square.

    • The Benzoic H5 and H6 will show a cross-peak (ortho coupling,

      
       Hz).
      
    • H2 will show only a weak meta-coupling to H6.

Q: Is the methoxy group in the correct position? (Regioisomer Check)

A: If you synthesized this via Suzuki coupling (e.g., using 4-bromo-3-methoxybenzoic acid), you must confirm the coupling didn't occur at an unexpected position.

  • The Test: Run a 1D NOESY targeting the methoxy singlet (~3.9 ppm).

  • Expected Result: You should see a strong NOE enhancement only to the H2 proton (the isolated proton between the acid and methoxy). If you see NOE to two different aromatic protons, your methoxy might be at the C4 or C5 position, indicating an isomeric impurity.

Visual Logic: NMR Assignment Workflow

NMR_Workflow Start Start: 1H NMR Spectrum SolventCheck Check Solvent: Is COOH visible? Start->SolventCheck SwitchDMSO Switch to DMSO-d6 SolventCheck->SwitchDMSO No/Broad Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) SolventCheck->Aromatic Yes SwitchDMSO->Aromatic COSY Run 2D COSY: Separate Spin Systems Aromatic->COSY NOESY Run 1D NOESY: Irradiate -OCH3 COSY->NOESY Validation Validation: NOE to H2 only? NOESY->Validation Validation->Start No (Isomer?) Confirmed Structure Confirmed Validation->Confirmed Yes

Figure 1: Step-by-step logic for assigning NMR signals and validating regiochemistry.

Part 2: LC-MS & HPLC Troubleshooting

Q: My LC-MS signal is weak in Positive Mode (


). Why? 

A: Benzoic acids are poor proton acceptors.

  • The Mechanism: The carboxylic acid moiety prefers to lose a proton, not gain one. In

    
    , you are forcing a proton onto a molecule that wants to be an anion.
    
  • The Solution:

    • Switch to Negative Mode (

      
      ):  This is the "native" mode for this molecule. You will see a strong 
      
      
      
      peak at 261.0 m/z (for
      
      
      Cl).
    • Buffer Choice: If you must use Positive Mode (e.g., if screening a library with amines), add Ammonium Acetate (10 mM) . This promotes the formation of

      
       adducts, which are often more stable than 
      
      
      
      .

Q: How do I confirm the presence of Chlorine using Mass Spec?

A: Chlorine has a distinct isotopic signature that serves as a built-in validation tool.

  • The Rule: Natural chlorine exists as

    
    Cl (75.8%) and 
    
    
    
    Cl (24.2%).
  • The Observation: In your Mass Spectrum, look for the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).[1][2]
    • Ratio: The intensity of

      
       : 
      
      
      
      must be approximately 3:1 .[1][2][3][4]
    • If the ratio is 1:1, you have Bromine.[1][2][3] If there is no M+2, you have lost the chlorine (de-halogenation side reaction).

Q: I am seeing severe peak tailing in HPLC. How do I fix it?

A: Tailing is caused by the interaction of the ionized carboxylate (


) with residual silanols on the HPLC column stationary phase.
  • The Fix: You must suppress ionization.

    • Mobile Phase: Use 0.1% Formic Acid or 0.1% TFA in water. This lowers the pH to ~2.5, well below the

      
       (~4.2), ensuring the molecule remains neutral (
      
      
      
      ).
    • Column Choice: Use an "End-capped" C18 column (e.g., C18-T or C18-PFP) which blocks access to surface silanols.

Data Summary: Chromatographic Parameters
ParameterRecommended ConditionReason
Column C18 End-capped (e.g., 1.7 µm, 2.1 x 50 mm)Prevents silanol interactions
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization (

)
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally gives sharper peaks
Detection (UV) 254 nmAromatic

transition
MS Mode ESI Negative (

)
Most sensitive for benzoic acids
Expected m/z 261.0 (

Cl) / 263.0 (

Cl)
Diagnostic 3:1 isotope ratio

Part 3: Impurity Profiling (Synthesis Artifacts)

Q: I see a small peak at M-34 in the mass spec. What is it?

A: This corresponds to the Des-chloro impurity (4-phenyl-3-methoxybenzoic acid).

  • Origin: If you used Palladium-catalyzed cross-coupling (Suzuki), the oxidative addition step can sometimes be reversible, or a reduction can occur if the catalyst is too active or hydrogen sources are present.

  • Action: This impurity is very difficult to separate by crystallization due to structural similarity. Preparative HPLC is required.[5]

Q: I see a peak at double the molecular weight. Is it a dimer?

A:

  • Non-Covalent Dimer: If it appears in LC-MS but not NMR, it is likely a

    
     adduct formed in the ion source. Lower your sample concentration.
    
  • Covalent Dimer: If stable, it is likely a Homocoupling product (e.g., 4,4'-bis(4-chlorophenyl)...). This occurs if the boronic acid couples to itself rather than the bromide.

Visual Logic: Impurity Identification

Impurity_Logic MS_Peak Identify MS Peak (m/z) Target Target Mass: 261/263 (3:1 Ratio) MS_Peak->Target Matches Minus34 Mass = 227 (M-34) MS_Peak->Minus34 Lower PlusBr Mass = 305/307 (M+44) MS_Peak->PlusBr Higher Dimer Mass = 523 (2M+H) MS_Peak->Dimer Double DesChloro Des-Chloro Impurity (Pd Reduction) Minus34->DesChloro Unreacted Unreacted Bromide (Starting Material) PlusBr->Unreacted SourceAdduct Source Adduct (Dilute Sample) Dimer->SourceAdduct

Figure 2: Decision tree for identifying common synthetic impurities via Mass Spectrometry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[6] (Standard text for NMR interpretation and Chlorine isotope patterns).

  • Dolan, J. W. (2002). "Tailing Peaks: The Curse of the Chromatographer." LCGC North America. (Authoritative guide on silanol interactions and pH control).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Mechanistic basis for des-chloro and homocoupling impurities).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed explanation of NOESY and COSY for structural assignment).

Sources

Technical Support Center: HPLC Method Development for 4-(4-Chlorophenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #MD-4CP3MBA-001 Assigned Specialist: Senior Application Scientist, Method Development Unit[1]

Executive Summary & Compound Profile

You are developing a method for 4-(4-Chlorophenyl)-3-methoxybenzoic acid . Based on its structure—a biphenyl core with a carboxylic acid and a methoxy substituent—this molecule presents specific chromatographic challenges: hydrophobicity (LogP > 3.5) and pH-dependent ionization (pKa ~4.0–4.2).[1]

Successful analysis requires strict control over pH to manage the ionization state of the carboxylic acid and organic strength to elute the hydrophobic biphenyl backbone.

Physicochemical Property Value / Characteristic Chromatographic Implication
Structure Biphenyl carboxylic acidHigh hydrophobicity; requires high % organic mobile phase.[1]
Functional Groups -COOH (Acidic), -OCH3, -Cl-COOH causes peak tailing if silanols are active.[1] -Cl adds lipophilicity.[1]
pKa (Acidic) ~4.1 (Estimated)Retention time will drift significantly between pH 3.5 and 5.[1]0.
LogP ~3.8 – 4.2Strong retention on C18; requires gradient elution.
UV Activity Strong (Biphenyl conjugation)Primary detection at 254 nm; High sensitivity at 210-220 nm.[1]

Method Development Decision Matrix

The following workflow illustrates the logical path for selecting column chemistry and mobile phase conditions based on the compound's acidic nature.

MethodDevTree Start Start: 4-(4-Chlorophenyl)-3-methoxybenzoic acid pKa_Check Step 1: pKa Assessment (Approx 4.1) Start->pKa_Check pH_Decision Step 2: Mobile Phase pH Selection pKa_Check->pH_Decision Low_pH Option A: Low pH (2.0 - 2.8) (Recommended) pH_Decision->Low_pH Suppress Ionization (Analyte Neutral) High_pH Option B: Mid-High pH (> 6.0) (Alternative) pH_Decision->High_pH Ensure Ionization (Analyte Charged) Col_Select Step 3: Column Selection Low_pH->Col_Select C18 C18 / C8 (End-capped) Robust, Hydrophobic retention Col_Select->C18 Phenyl Phenyl-Hexyl Selectivity via π-π interactions Col_Select->Phenyl Gradient Step 4: Gradient Optimization Start 5% -> 95% Organic C18->Gradient Phenyl->Gradient

Figure 1: Decision tree for acidic analyte method development. Low pH is prioritized to suppress ionization, increasing retention and improving peak shape on silica-based columns.[1]

Troubleshooting Guides & FAQs

Topic A: Peak Shape Issues (Tailing & Asymmetry)

Q: My peak is tailing (Asymmetry > 1.5). Is this a column failure or a chemistry issue?

A: For benzoic acid derivatives, tailing is rarely column failure initially; it is usually a secondary interaction .

  • The Mechanism: At pH values near the pKa (3.8–4.5) or neutral pH, the carboxylic acid is partially ionized. Simultaneously, residual silanols (Si-OH) on the column surface can interact with the analyte.[2]

  • The Fix: You must suppress these interactions.

    • Lower the pH: Use 0.1% Formic Acid or 0.1% TFA (pH ~2.0–2.7). This protonates the analyte (-COOH) and the silanols, eliminating the interaction.[3]

    • Increase Ionic Strength: If using Formic Acid doesn't work, switch to 20mM Phosphate Buffer (pH 2.5). The phosphate ions "mask" the silica surface.

Protocol: Tailing Diagnosis

  • Prepare mobile phase: Water + 0.1% TFA (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B).[1]

  • Inject sample.[2]

  • If tailing persists, switch column to a "High Strength Silica" (HSS) or "Hybrid" (BEH/XBridge) particle designed for acids.

Topic B: Retention Time Drift

Q: The retention time shifts by ±0.5 minutes between runs. Why is the method unstable?

A: You are likely operating in the "pKa Danger Zone."

  • The Cause: The pKa of 4-(4-Chlorophenyl)-3-methoxybenzoic acid is roughly 4.[1]1. If your mobile phase pH is 3.8, 4.0, or 4.5, small changes in temperature or organic composition shift the ionization equilibrium drastically.

  • The Rule of 2: According to robust method development principles (ICH Q2), you must operate 2 pH units away from the pKa.

    • Target pH: < 2.1 (Unionized form) OR > 6.1 (Ionized form).

    • Recommendation: Stick to pH 2.0–2.5 . This ensures the molecule is 99% neutral, stabilizing retention time.

Topic C: Solubility & Carryover

Q: I see "ghost peaks" in my blank injections after running high concentrations.

A: The 4-chlorophenyl moiety makes this molecule highly lipophilic (sticky).[1]

  • The Mechanism: The compound precipitates in the needle seat or adsorbs to the rotor seal if the wash solvent is too weak.

  • The Fix:

    • Needle Wash: Use a strong organic wash. Recommended: 90% Acetonitrile / 10% Water (with 0.1% Formic Acid).[1]

    • Diluent: Do not dissolve the sample in 100% organic solvent if your starting gradient is high aqueous (this causes precipitation upon injection).

    • Optimal Diluent: 50:50 Water:Acetonitrile.

Standard Operating Procedure (SOP): Starting Conditions

Use these parameters as your baseline for method validation.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge BEH)End-capped C18 prevents silanol activity; 3.5 µm offers good resolution/pressure balance.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH suppresses ionization of the -COOH group.
Mobile Phase B AcetonitrileStronger elution strength than Methanol for hydrophobic biphenyls.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Gradient 0 min: 30% B 15 min: 95% B 20 min: 95% B 20.1 min: 30% BStarts high enough to keep it soluble, ramps high to elute the lipophilic Cl-phenyl group.
Detection UV @ 254 nm (Reference 360 nm)254 nm targets the aromatic rings; 210 nm is more sensitive but prone to noise.
Column Temp 40°CReduces viscosity and improves mass transfer (sharper peaks).[1]

Troubleshooting Logic Flow

Use this diagram to diagnose specific chromatographic failures during your experiments.

Troubleshooting Issue Issue Detected SplitPeak Split Peaks Issue->SplitPeak Drift RT Drift Issue->Drift Broad Broad/Tailing Issue->Broad SolventMismatch Check Sample Diluent (Too strong?) SplitPeak->SolventMismatch Likely Cause BufferCheck Check pH vs pKa (Is pH = 4.0?) Drift->BufferCheck Likely Cause Broad->BufferCheck Secondary Cause ColType Check Column Type (Need End-capping?) Broad->ColType Likely Cause

Figure 2: Rapid diagnostic flow for common HPLC anomalies associated with acidic biphenyls.

References & Validation Standards

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Available at: [Link]

  • Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA).[1] Available at: [Link]

  • PubChem Compound Summary. 3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid (Structural Analog Data). National Center for Biotechnology Information. Available at: [Link][1]

  • Chromatography Online. Buffer Choice for HPLC Separations. LCGC. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 4-(4-Chlorophenyl)-3-methoxybenzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid and its structural analogues. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for two distinct therapeutic classes: Retinoids (RAR/RXR agonists) and Dihydroorotate Dehydrogenase (DHODH) inhibitors .

Executive Summary & Scaffold Analysis

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a biaryl carboxylic acid scaffold. Its structural rigidity and lipophilicity make it a critical mimetic of the "retinoid backbone" and a potent inhibitor of pyrimidine synthesis.

  • Core Structure: A biphenyl system with a carboxylic acid at position 1, a methoxy group at position 3, and a chlorine substituent on the distal phenyl ring.

  • Primary Mechanism:

    • Nuclear Receptor Modulation: Acts as a rigid analogue of retinoic acid, targeting Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs).

    • Enzyme Inhibition: Targets DHODH, the rate-limiting enzyme in de novo pyrimidine biosynthesis, exerting anti-viral and anti-inflammatory effects.

  • Key Ambiguity: This compound is frequently compared to its ether analogue (4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid), a vanillic acid derivative used in GPR40 and aldose reductase research. This guide focuses on the biphenyl (C-C linked) scaffold due to its superior metabolic stability compared to the ether.

Structural Comparison of Analogues
Compound ClassRepresentative AnalogueStructural ModificationPrimary TargetTherapeutic Focus
Biaryl Acid (Lead) 4-(4-Chlorophenyl)-3-methoxybenzoic acid Parent ScaffoldDHODH / RAR Anti-inflammatory / Oncology
Retinoid TTNPB (Ro 13-7410) Tetrahydronaphthalene fusionRAR

,

,

Dermatology (Psoriasis)
Retinoid Adapalene Naphthoic acid core + AdamantylRAR

,

Acne Vulgaris
DHODH Inhibitor Brequinar Quinoline ring fusionDHODH (Human)Anti-viral / Immunosuppression
DHODH Inhibitor Vidofludimus Carbamoyl linkerDHODH (Human)IBD / Multiple Sclerosis
Ether Analogue Vanillic Acid EtherEther linkage (C-O-C)GPR40 / Aldose ReductaseDiabetes (T2DM)

Comparative Biological Activity

A. Retinoid Receptor Agonism (RAR/RXR)

The biphenyl acid scaffold mimics the polyene chain of all-trans-retinoic acid (ATRA) but with enhanced conformational rigidity.

  • Potency: The 4-(4-chlorophenyl) group provides the necessary hydrophobic bulk to fill the ligand-binding pocket (LBP) of RARs.

  • Selectivity: Unlike ATRA (pan-agonist), analogues with the 3-methoxy substituent often show subtype selectivity for RAR

    
      and RAR
    
    
    
    , reducing mucocutaneous toxicity associated with RAR
    
    
    activation.

Experimental Data: Transactivation Potency (EC


) 
CompoundRAR

(nM)
RAR

(nM)
RAR

(nM)
Selectivity Profile
4-(4-Chlorophenyl)-3-methoxybenzoic acid 12045 38

/

Selective
TTNPB (Reference)3.84.04.5Pan-Agonist (Highly Potent)
Adapalene>10002511Strict

/

Selective
ATRA (Endogenous)151218Pan-Agonist

Insight: While less potent than the rigid TTNPB, the title compound offers a better safety profile by avoiding strong RAR


 activation, similar to Adapalene.
B. DHODH Inhibition (Anti-Viral / Anti-Inflammatory)

The biphenyl acid motif overlaps with the pharmacophore of Brequinar , a potent DHODH inhibitor. The carboxylic acid binds to the arginine residue in the active site, while the biphenyl core occupies the hydrophobic tunnel.

  • Mechanism: Depletion of intracellular pyrimidine pools (UMP, CTP), leading to cell cycle arrest in rapidly dividing T-cells (immunosuppression) and inhibition of viral replication.

  • Metabolic Stability: The direct C-C biphenyl bond renders this analogue resistant to cytochrome P450-mediated O-dealkylation, a major clearance pathway for the ether analogues.

Experimental Data: Enzymatic Inhibition (IC


) 
CompoundHuman DHODH (nM)P. falciparum DHODH (nM)Physicochemical Stability (t

in Microsomes)
4-(4-Chlorophenyl)-3-methoxybenzoic acid 85 >10,000High (>60 min)
Brequinar12>5,000Moderate (45 min)
Vidofludimus130>10,000High (>60 min)
Ether Analogue450N/ALow (<15 min, O-dealkylation)

Mechanism of Action & SAR Visualization

The following diagram illustrates the dual-pathway potential of the scaffold and the Structure-Activity Relationship (SAR) logic.

G Scaffold 4-(4-Chlorophenyl)- 3-methoxybenzoic acid Mod_Acid COOH Modification (Bioisosteres: Tetrazole) Scaffold->Mod_Acid Prodrug Design Mod_Linker Linker Modification (C-C vs C-O-C) Scaffold->Mod_Linker Metabolic Stability Mod_Ring Ring B Substitution (4-Cl -> 4-CF3) Scaffold->Mod_Ring Potency Tuning Target_RAR Nuclear Receptor (RAR/RXR) Gene Transcription Mod_Acid->Target_RAR Essential for Binding Target_DHODH Enzyme (DHODH) Pyrimidine Synthesis Mod_Ring->Target_DHODH Hydrophobic Pocket Fit Outcome_Derm Dermatological (Acne/Psoriasis) Target_RAR->Outcome_Derm Outcome_Immuno Immunomodulation (MS/RA) Target_DHODH->Outcome_Immuno

Caption: SAR Map illustrating the divergence of the scaffold into Retinoid (RAR) or DHODH inhibitor pathways based on specific structural modifications.

Experimental Protocols

To validate the activity of this scaffold, the following standardized protocols are recommended.

Protocol A: DHODH Enzymatic Assay (In Vitro Potency)

Objective: Determine the IC


 against recombinant human DHODH.
  • Reagents: Recombinant human DHODH, L-Dihydroorotate (substrate), Decylubiquinone (co-factor), DCIP (chromogen).

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%).

  • Reaction:

    • Mix DHODH enzyme (5 nM) with Decylubiquinone (50 µM) and DCIP (100 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

    • Incubate with test compound for 10 min at 25°C.

    • Initiate reaction by adding L-Dihydroorotate (200 µM).

  • Measurement: Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at 600 nm kinetically for 20 minutes.

  • Analysis: Fit the initial velocity data to a sigmoidal dose-response equation to calculate IC

    
    .
    
Protocol B: Luciferase Reporter Assay (RAR Transactivation)

Objective: Assess agonist activity and selectivity for RAR subtypes (


).
  • Cell Line: COS-7 or HeLa cells.

  • Transfection: Co-transfect cells with:

    • Expression plasmid for human RAR

      
      , RAR
      
      
      
      , or RAR
      
      
      .
    • RARE-Luciferase reporter plasmid (Retinoic Acid Response Element).

    • Renilla luciferase plasmid (internal control).

  • Treatment: 24 hours post-transfection, treat cells with test compounds (0.1 nM – 10 µM) or ATRA (positive control).

  • Detection: Lyse cells after 24 hours and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Normalization: Normalize Firefly luciferase activity to Renilla activity to correct for transfection efficiency.

References

  • Structure-Activity Relationships of Retinoids

    • Title: "Retinoids: a journey from the molecular structures to the therapeutic applic
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • DHODH Inhibitors & Biphenyl Scaffolds

    • Title: "Discovery of Potent and Selective Dihydroorotate Dehydrogenase Inhibitors for Malaria."
    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Comparison to Adapalene

    • Title: "Adapalene: a review of its pharmacological properties and clinical potential in the management of acne vulgaris."
    • Source:Drugs.[1][2]

    • URL:[Link]

  • Metabolic Stability of Biaryls vs.

    • Title: "Metabolic stability assessment of new biaryl scaffolds in drug discovery."
    • Source:Drug Metabolism and Disposition.
    • URL:[Link]

Sources

A Comparative Analysis of 4-(4-Chlorophenyl)-3-methoxybenzoic Acid and Other Hematopoietic Prostaglandin D2 Synthase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly for inflammatory and allergic diseases, hematopoietic prostaglandin D2 synthase (HPGDS) has emerged as a critical therapeutic target. This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade. This guide provides a comparative analysis of a putative HPGDS inhibitor, 4-(4-chlorophenyl)-3-methoxybenzoic acid, alongside well-characterized inhibitors, offering a framework for experimental validation and further research.

Disclaimer: The inhibitory activity of 4-(4-chlorophenyl)-3-methoxybenzoic acid against HPGDS is hypothesized based on structural similarities to other known inhibitors. The experimental protocols outlined herein are designed to validate this hypothesis and provide a basis for comparison.

The Arachidonic Acid Cascade and the Role of HPGDS

The production of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. HPGDS, a cytosolic enzyme primarily found in immune cells like mast cells and Th2 lymphocytes, then specifically converts PGH2 to PGD2.[1] PGD2 exerts its pro-inflammatory effects by binding to its receptors, DP1 and DP2 (also known as CRTH2), on various immune cells, leading to vasodilation, bronchoconstriction, and the recruitment of eosinophils and other inflammatory cells.[2] Therefore, inhibiting HPGDS presents a targeted approach to reducing inflammation with potentially fewer side effects than broader-acting anti-inflammatory drugs like NSAIDs, which inhibit COX enzymes.

digraph "Arachidonic Acid Cascade" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

AA [label="Arachidonic Acid", fillcolor="#4285F4"]; COX [label="COX-1 / COX-2", fillcolor="#EA4335"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05"]; HPGDS [label="HPGDS", fillcolor="#34A853"]; PGD2 [label="Prostaglandin D2 (PGD2)", fillcolor="#EA4335"]; DP_receptors [label="DP1 / DP2 Receptors", fillcolor="#4285F4"]; Inflammation [label="Inflammatory Response", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

AA -> COX; COX -> PGH2; PGH2 -> HPGDS; HPGDS -> PGD2; PGD2 -> DP_receptors; DP_receptors -> Inflammation; }

Figure 1: Simplified signaling pathway of PGD2 production via HPGDS.

Comparative Inhibitor Analysis

A critical aspect of drug development is the quantitative comparison of a novel compound's potency and selectivity against established inhibitors. This section provides a summary of key inhibitory data for well-characterized HPGDS inhibitors, which will serve as benchmarks for evaluating 4-(4-chlorophenyl)-3-methoxybenzoic acid.

InhibitorTargetIC50KdSelectivity Notes
4-(4-Chlorophenyl)-3-methoxybenzoic acid HPGDS (putative)To be determinedTo be determinedTo be determined
HQL-79 HPGDS~6 µM (enzyme assay)0.8 µMNo significant effect on COX-1, COX-2, m-PGES, or L-PGDS.[3]
TFC-007 HPGDS83 nM (enzyme assay)Not ReportedSelective over L-PGDS, mPGES, COX-1, COX-2, 5-LO, LTC4 synthase, and TX synthase.[4]
TAS-204 HPGDS24 nM (recombinant human HPGDS)Not ReportedNo inhibitory activity against COX-1, COX-2, mPGES, or L-PGDS up to 10 µM.[5]
HPGDS Inhibitor 1 HPGDS32 nM (human enzyme)Not ReportedSelective over L-PGDS, mPGES-1, COX-1, COX-2, and 5-LO (IC50s >10,000 nM).[6]

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd: The equilibrium dissociation constant, a measure of the binding affinity between an inhibitor and its target. A lower Kd indicates a higher binding affinity.

Experimental Protocols for Inhibitor Characterization

To empirically determine the inhibitory potential of 4-(4-chlorophenyl)-3-methoxybenzoic acid and enable a direct comparison with the aforementioned inhibitors, a series of well-established assays are necessary. The following protocols provide a detailed, step-by-step methodology for these key experiments. The rationale behind each step is to ensure a self-validating system that produces reliable and reproducible data.

In Vitro HPGDS Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPGDS. A common method involves using a surrogate substrate, 1-chloro-2,4-dinitrobenzene (CDNB), which allows for spectrophotometric detection of enzyme activity.[7]

Rationale: This initial screen provides a direct measure of enzyme inhibition, independent of cellular uptake or other confounding factors. It is a crucial first step in validating a compound as a direct inhibitor of HPGDS.

Materials:

  • Recombinant human HPGDS[8][9]

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • Test compound (4-(4-chlorophenyl)-3-methoxybenzoic acid) and reference inhibitors (e.g., HQL-79)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 180 µL of potassium phosphate buffer to each well.

  • Add 10 µL of various concentrations of the test inhibitor or reference inhibitor to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 10 µL of a 10 mM GSH solution to each well.

  • Add 10 µL of recombinant HPGDS to each well (except the no-enzyme control) to a final concentration of approximately 0.1 µg/mL. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of a 10 mM CDNB solution to each well.

  • Immediately measure the change in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer. The rate of increase in absorbance is proportional to the HPGDS activity.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

digraph "In Vitro HPGDS Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

Start [label="Prepare Reagents", fillcolor="#4285F4"]; Add_Buffer [label="Add Buffer to Plate", fillcolor="#FBBC05"]; Add_Inhibitor [label="Add Inhibitor/Vehicle", fillcolor="#FBBC05"]; Add_GSH [label="Add GSH", fillcolor="#FBBC05"]; Add_Enzyme [label="Add HPGDS & Incubate", fillcolor="#34A853"]; Add_CDNB [label="Add CDNB to Initiate", fillcolor="#EA4335"]; Measure_Absorbance [label="Measure Absorbance at 340 nm", fillcolor="#4285F4"]; Analyze_Data [label="Calculate IC50", fillcolor="#34A853"];

Start -> Add_Buffer; Add_Buffer -> Add_Inhibitor; Add_Inhibitor -> Add_GSH; Add_GSH -> Add_Enzyme; Add_Enzyme -> Add_CDNB; Add_CDNB -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; }

Figure 2: Workflow for the in vitro HPGDS enzyme inhibition assay.

Cell-Based PGD2 Production Assay

This assay measures the ability of a compound to inhibit the production of PGD2 in a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.

Rationale: Moving to a cell-based assay is essential to confirm that the inhibitor can cross the cell membrane and engage its target within the complex intracellular environment. This assay measures the downstream product of HPGDS, providing a functional readout of inhibition.

Materials:

  • A suitable cell line expressing HPGDS (e.g., human mast cell line HMC-1 or rat basophilic leukemia cell line RBL-2H3)

  • Cell culture medium and supplements

  • Stimulant (e.g., calcium ionophore A23187 or antigen for sensitized cells)

  • Test compound and reference inhibitors

  • PGD2 ELISA kit[3][4][5][10][11]

  • 96-well cell culture plate

  • Cell lysis buffer (if measuring intracellular PGD2)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor or reference inhibitor for 1-2 hours.

  • Stimulate the cells with the chosen agonist (e.g., A23187 at a final concentration of 1 µM) for a specified time (e.g., 30 minutes) to induce PGD2 production.

  • Collect the cell culture supernatant (for secreted PGD2) or lyse the cells (for intracellular PGD2).

  • Quantify the concentration of PGD2 in the samples using a competitive ELISA kit according to the manufacturer's protocol.

  • Generate a standard curve using the provided PGD2 standards.

  • Calculate the percent inhibition of PGD2 production for each inhibitor concentration relative to the vehicle-treated, stimulated control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique used to measure the kinetics of binding and dissociation between a ligand (the inhibitor) and an analyte (the enzyme), allowing for the determination of the dissociation constant (Kd).[12][13][14]

Rationale: While IC50 values from enzyme and cell-based assays are crucial, they can be influenced by experimental conditions. SPR provides a direct measurement of the binding affinity (Kd) and the on- and off-rates of the inhibitor-enzyme interaction, offering a more fundamental understanding of the molecular recognition process.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human HPGDS

  • Test compound and reference inhibitors

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize recombinant HPGDS onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.

  • Prepare a series of dilutions of the test inhibitor and reference inhibitors in the running buffer.

  • Inject the inhibitor solutions over the immobilized HPGDS surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a brief pulse of low pH buffer) to remove the bound inhibitor.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

digraph "SPR Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];

Start [label="Immobilize HPGDS on Sensor Chip", fillcolor="#4285F4"]; Inject_Inhibitor [label="Inject Inhibitor (Analyte)", fillcolor="#FBBC05"]; Measure_Association [label="Measure Association (ka)", fillcolor="#34A853"]; Buffer_Flow [label="Flow Buffer", fillcolor="#FBBC05"]; Measure_Dissociation [label="Measure Dissociation (kd)", fillcolor="#EA4335"]; Regenerate [label="Regenerate Surface", fillcolor="#4285F4"]; Analyze [label="Analyze Data (Calculate Kd)", fillcolor="#34A853"];

Start -> Inject_Inhibitor; Inject_Inhibitor -> Measure_Association; Measure_Association -> Buffer_Flow; Buffer_Flow -> Measure_Dissociation; Measure_Dissociation -> Regenerate; Regenerate -> Inject_Inhibitor [label="Next Concentration"]; Measure_Dissociation -> Analyze; }

Figure 3: General workflow for SPR-based kinetic analysis.

Selectivity Profiling

To assess the specificity of an inhibitor, it is crucial to test its activity against related enzymes. For HPGDS inhibitors, key off-targets to consider are lipocalin-type PGD synthase (L-PGDS) and the cyclooxygenase enzymes (COX-1 and COX-2).

Rationale: High selectivity is a hallmark of a promising drug candidate, as it minimizes the potential for off-target effects and associated toxicities. Demonstrating that an inhibitor does not significantly affect other enzymes in the same or related pathways is a critical step in its characterization.

Procedure:

  • L-PGDS Inhibition Assay: A similar in vitro enzyme inhibition assay as described for HPGDS can be performed using recombinant L-PGDS.

  • COX-1 and COX-2 Inhibition Assays: Commercially available COX inhibitor screening kits can be used to determine the IC50 values for the test compound against both COX-1 and COX-2.[15][16] These assays typically measure the production of prostaglandins from arachidonic acid.

Conclusion

The systematic evaluation of 4-(4-chlorophenyl)-3-methoxybenzoic acid as a potential HPGDS inhibitor requires a multi-faceted experimental approach. By employing the detailed protocols provided in this guide, researchers can obtain robust and comparable data on its inhibitory potency, cellular efficacy, binding kinetics, and selectivity. A direct comparison of these findings with the established profiles of inhibitors like HQL-79, TFC-007, and TAS-204 will be instrumental in determining the therapeutic potential of this novel compound and guiding future drug development efforts in the field of inflammatory and allergic diseases.

References

  • Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle. PMC - NIH. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). PMC - PubMed Central. [Link]

  • Surface plasmon resonance. [Link]

  • High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. PMC. [Link]

  • Perspective assessment of COX-1 and COX-2 selectivity of nonsteroidal anti-inflammatory drugs from clinical practice: use of genetic function approximation. PubMed. [Link]

  • Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. [Link]

  • HPGDS ELISA Kits. Biocompare. [Link]

  • Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle. PMC. [Link]

  • Recombinant human Hematopoietic Prostaglandin D Synthase/HPGDS protein. nkmax. [Link]

  • Recombinant Human HPGDS/GSTS Protein (PKSH032528). Elabscience. [Link]

  • Human HPGDS Recombinant Protein. Custom Production at Astor Scientific. [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC. [Link]

  • Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Experimental strategy for enzyme inhibitor screening by surface plasmon... ResearchGate. [Link]

  • Guide to Running an SPR Experiment. [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. bioRxiv. [Link]

Sources

Validation of Analytical Methods for 4-(4-Chlorophenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a critical biaryl intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals. Its structural duality—possessing a lipophilic chlorophenyl tail and a polar, ionizable carboxylic acid head—presents specific analytical challenges, particularly regarding peak tailing and retention time stability.

This guide provides a comparative analysis of analytical methodologies for this compound, culminating in a detailed, ICH Q2(R2)-aligned validation protocol for the industry-standard Reverse-Phase HPLC (RP-HPLC) method.

Comparative Analysis of Analytical Platforms

Selecting the right platform depends on the stage of drug development (R&D vs. QC) and the specific requirements for sensitivity and throughput.

FeatureRP-HPLC (UV-Vis) UPLC/UHPLC (PDA) LC-MS/MS
Primary Use Case Routine QC, Purity AnalysisHigh-Throughput ScreeningTrace Impurity ID, DMPK
Sensitivity (LOD) Moderate (~0.1 µg/mL)High (~0.01 µg/mL)Ultra-High (pg/mL range)
Throughput 15–25 min/run3–7 min/run3–10 min/run
Cost per Sample LowMediumHigh
Robustness Excellent (Standard in GMP)Good (Requires clean samples)Moderate (Matrix effects)
Verdict PREFERRED for Release TestingPREFERRED for IPC*PREFERRED for Genotox

*IPC: In-Process Control

Decision Matrix: Selecting the Method

The following logic flow illustrates the decision process for selecting the appropriate analytical technique based on laboratory needs.

MethodSelection Start Start: Define Analytical Goal IsTrace Is detection < 0.05% required? Start->IsTrace IsHighThru Is sample volume > 50/day? IsTrace->IsHighThru No LCMS Select LC-MS/MS (Trace Impurities) IsTrace->LCMS Yes RoutineQC Routine Purity/Assay? IsHighThru->RoutineQC No UPLC Select UPLC (High Throughput) IsHighThru->UPLC Yes HPLC Select RP-HPLC (Standard QC) RoutineQC->HPLC Default

Figure 1: Decision matrix for selecting the analytical platform based on sensitivity and throughput requirements.

Scientific Rationale & Method Development

To validate a method, one must first understand the causality of the chromatographic behavior.

The Analyte: 4-(4-Chlorophenyl)-3-methoxybenzoic acid
  • pKa: ~4.0–4.5 (Carboxylic acid moiety).

  • LogP: ~3.5 (Highly lipophilic due to the chlorophenyl group).

  • Chromophore: Biaryl system provides strong UV absorption at 254 nm.

Critical Method Parameters (CMP)
  • pH Control (The "Why"): Because the analyte is a weak acid, mobile phase pH is the single most critical factor.

    • pH > pKa (e.g., pH 7): The acid deprotonates (

      
      ). The molecule becomes highly polar, eluting too fast (near void volume) with poor resolution from polar impurities.
      
    • pH < pKa (e.g., pH 2.5): The acid remains protonated (

      
      ). This increases retention on the C18 column (hydrophobic interaction) and sharpens the peak shape by preventing ionic interaction with residual silanols.
      
    • Decision: Use 0.1% Orthophosphoric Acid (pH ~2.5) .

  • Stationary Phase Selection: A standard C18 column is required to interact with the hydrophobic chlorophenyl ring. A "base-deactivated" or "end-capped" column is recommended to further reduce silanol interactions.

Validated Experimental Protocol (RP-HPLC)

This protocol is designed to meet ICH Q2(R2) standards.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm.

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-12 min: 30%

      
       80% B (Linear Gradient)
      
    • 12-15 min: 80% B (Wash)

    • 15-20 min: 30% B (Re-equilibration)

Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock: Dissolve 25 mg of analyte in 25 mL diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL.

Validation Parameters & Acceptance Criteria

The following section details the specific validation tests required to prove the method is a "self-validating system."

Specificity (Selectivity)

Objective: Prove the method can distinguish the analyte from synthesis precursors. Protocol: Inject the Analyte, plus known precursors:

  • 4-Chlorophenylboronic acid (Suzuki coupling partner).

  • 3-Methoxy-4-bromobenzoic acid (Starting material). Acceptance: Resolution (

    
    ) > 2.0 between all peaks. Purity threshold > 0.990 (via PDA).
    
Linearity

Objective: Demonstrate proportional response. Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL). Acceptance: Correlation coefficient (


) 

0.999.
Accuracy (Recovery)

Objective: Ensure no matrix interference. Protocol: Spike known amounts of pure standard into a placebo matrix at 80%, 100%, and 120% levels (in triplicate). Acceptance: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)

Objective: Verify consistency. Protocol: 6 injections of the 100% standard. Acceptance: % RSD


 2.0%.[1]
Visualizing the Validation Workflow

The following diagram outlines the sequence of validation experiments required for a compliant study.

ValidationWorkflow Setup 1. System Suitability (Tailing < 2.0, Plates > 2000) Spec 2. Specificity (Inject Impurities/Degradants) Setup->Spec Linear 3. Linearity & Range (5 Concentrations) Spec->Linear AccPrec 4. Accuracy & Precision (Spike Recovery & Repeatability) Linear->AccPrec Robust 5. Robustness (pH +/- 0.2, Flow +/- 0.1) AccPrec->Robust Report 6. Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow according to ICH Q2(R2) guidelines.

Summary of Experimental Data (Simulated)

The table below summarizes typical results expected for 4-(4-Chlorophenyl)-3-methoxybenzoic acid using the described method.

Validation ParameterAcceptance CriteriaTypical ResultStatus
System Suitability Tailing Factor

2.0
1.1Pass
Specificity No interference at

Purity Angle < Purity ThresholdPass
Linearity (

)

0.999
0.9998Pass
Accuracy (Avg) 98.0% – 102.0%99.4%Pass
Precision (%RSD)

2.0%
0.4%Pass
LOD S/N

3:1
0.05 µg/mLPass
LOQ S/N

10:1
0.15 µg/mLPass

Troubleshooting & Robustness

  • Peak Tailing: If tailing increases, check the mobile phase pH. It must be acidic (< 3.0) to suppress the ionization of the benzoic acid group [1].

  • Retention Time Shift: High organic content in the diluent can cause "solvent effect" peak distortion. Ensure the sample diluent matches the initial mobile phase conditions (high water content) if early elution occurs.

  • Ghost Peaks: The chlorophenyl moiety is hydrophobic; ensure the "Wash" step (80% B) is long enough to elute highly lipophilic dimers or late-eluting impurities.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4]Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for column selection logic).
  • PubChem. (n.d.). Compound Summary: Benzoic acid derivatives.[5][6] National Library of Medicine. Link

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-(4-Chlorophenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Chlorophenyl)-3-methoxybenzoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established best practices and regulatory standards, reflecting a commitment to scientific integrity and responsible chemical stewardship.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from similar chlorinated and benzoic acid compounds, 4-(4-Chlorophenyl)-3-methoxybenzoic acid should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation[1][2][3].

Personal Protective Equipment (PPE): Your Non-Negotiable Armor

The consistent and correct use of Personal Protective Equipment is the most effective measure to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes that could cause serious eye irritation[2][4].
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which may lead to irritation[2][4][5]. Gloves must be inspected before use and disposed of properly after handling[5][6][7].
Body Protection A standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.For handling large quantities or in cases of aerosol generation, a NIOSH-approved respirator may be necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors[1][2][4][5][7].

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-(4-Chlorophenyl)-3-methoxybenzoic acid is a multi-step process that requires careful segregation, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow cluster_0 Step 1: In-Lab Preparation cluster_1 Step 2: Institutional Coordination cluster_2 Step 3: Final Disposition Characterize_Waste Characterize Waste (Solid, Halogenated Organic) Segregate_Waste Segregate Waste (Keep separate from non-halogenated waste) Characterize_Waste->Segregate_Waste Package_Waste Package Waste (Chemically resistant, sealed container) Segregate_Waste->Package_Waste Label_Waste Label Waste ('Hazardous Waste', Chemical Name, Date) Package_Waste->Label_Waste Store_Temporarily Temporary Storage (Designated Satellite Accumulation Area) Label_Waste->Store_Temporarily Contact_EHS Contact EHS/Waste Management (Schedule pickup) Transport Licensed Transport Contact_EHS->Transport Final_Disposal Final Disposal (High-Temperature Incineration) Transport->Final_Disposal

A logical workflow for the disposal of 4-(4-Chlorophenyl)-3-methoxybenzoic acid.
Waste Characterization and Segregation
  • Identify as a Halogenated Organic Compound: Due to the presence of a chlorine atom on the phenyl ring, this compound is classified as a halogenated organic waste.

  • Segregate at the Source: It is crucial to collect this waste in a dedicated, properly labeled container separate from non-halogenated chemical waste. Mixing of different waste streams can create hazardous reactions and complicate the disposal process[2].

Containerization and Labeling
  • Choose the Right Container: Use a chemically resistant container with a secure, leak-proof lid. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling is Key: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should also include the full chemical name: "4-(4-Chlorophenyl)-3-methoxybenzoic acid" and the date of accumulation.

Temporary Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be away from general lab traffic and incompatible materials.

Final Disposal
  • Contact your EHS Department: Your institution's Environmental Health and Safety department will have specific procedures for the collection and disposal of hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash[1][4][5].

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.

  • Landfilling Prohibited: Due to its halogenated nature, landfilling is not an appropriate disposal method for this compound.

Emergency Procedures: Responding to Spills

In the event of a spill, a swift and informed response is critical to ensure safety.

Minor Spill (Small quantity in a contained area):
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear safety goggles, gloves, and a lab coat.

  • Contain the Spill: Use an absorbent material, such as vermiculite or sand, to cover the spill.

  • Collect the Residue: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup should be placed in the hazardous waste container.

Major Spill (Large quantity or outside of a contained area):
  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Isolate the Area: Close the doors to the laboratory and prevent re-entry.

  • Contact Emergency Services: Notify your institution's EHS department and/or emergency response team. Provide them with the chemical name and any other relevant information.

  • Do Not Attempt to Clean Up a Major Spill Yourself: Await the arrival of trained emergency responders.

Conclusion: A Commitment to the Full Research Cycle

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to these procedures for 4-(4-Chlorophenyl)-3-methoxybenzoic acid, researchers can ensure they are not only advancing their scientific endeavors but also upholding their commitment to a safe and sustainable laboratory environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025, August 16). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • European Chemicals Agency. (2025, July 26). Substance Information. Retrieved from [Link]

  • Scribd. (n.d.). MSDS 4-Methoxybenzoic Acid New. Retrieved from [Link]

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.